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  • Product: N-(Cyclopropylmethyl)-2-propanamine hydrochloride
  • CAS: 1135288-48-0

Core Science & Biosynthesis

Foundational

N-(Cyclopropylmethyl)-2-propanamine hydrochloride physical properties

Physicochemical Profiling, Synthesis Logic, and Stability Protocols Part 1: Executive Technical Summary N-(Cyclopropylmethyl)-2-propanamine hydrochloride (CAS: 1135288-48-0) is a secondary amine salt featuring a cyclopro...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthesis Logic, and Stability Protocols

Part 1: Executive Technical Summary

N-(Cyclopropylmethyl)-2-propanamine hydrochloride (CAS: 1135288-48-0) is a secondary amine salt featuring a cyclopropylmethyl moiety and an isopropyl group flanking a central nitrogen atom. In drug discovery, this scaffold serves as a critical pharmacophore, often utilized to modulate lipophilicity and metabolic stability compared to standard alkyl amines. The cyclopropyl group introduces unique steric constraints and electronic properties (σ-aromaticity character) that can enhance ligand-receptor binding affinities.

This guide moves beyond basic catalog data to provide a functional roadmap for researchers handling this compound, focusing on its synthesis via reductive amination, its specific stability challenges regarding cyclopropyl ring strain, and its spectroscopic identification.

Part 2: Physicochemical Properties & Data[1]

The following data aggregates calculated and observed properties for the hydrochloride salt. Note that while the free base is a volatile liquid, the hydrochloride salt stabilizes the compound as a solid, facilitating handling and dosage accuracy.

Table 1: Core Physicochemical Specifications

PropertyValue / DescriptionTechnical Note
IUPAC Name N-(Cyclopropylmethyl)propan-2-amine hydrochloride
CAS Number 1135288-48-0Specific to the HCl salt form.[1]
Molecular Formula

Free Base:

Molecular Weight 149.66 g/mol Free Base: ~113.20 g/mol
Physical State White to off-white crystalline solidHygroscopic; store in desiccator.
Melting Point 155°C – 165°C (Predicted Range)Secondary amine salts typically melt in this range; decomposition often occurs >180°C.
Solubility High: Water, Methanol, DMSOLow: Hexane, Diethyl EtherSoluble in protic polar solvents due to ionic character.
LogP (Calc) 1.29Indicates moderate lipophilicity; cyclopropyl group increases LogP vs. propyl analogs.
pKa (Base) ~10.5 (Predicted)Typical for dialkylamines; ensures protonation at physiological pH.
H-Bond Donors 2 (Ammonium form)Critical for crystal lattice stability.
Part 3: Synthesis & Manufacturing Logic

The most robust route to N-(Cyclopropylmethyl)-2-propanamine is Reductive Amination . This method is preferred over direct alkylation (e.g., reacting isopropylamine with cyclopropylmethyl bromide) to avoid over-alkylation to the tertiary amine.

3.1. Reaction Pathway Analysis

The synthesis couples Cyclopropanecarboxaldehyde with Isopropylamine (2-propanamine). The choice of reducing agent is critical. Sodium Triacetoxyborohydride (STAB) is recommended over Sodium Cyanoborohydride due to lower toxicity and better selectivity, preventing the reduction of the aldehyde prior to imine formation.

DOT Diagram: Reductive Amination Workflow

SynthesisWorkflow cluster_conditions Critical Control Points Start Reagents: Cyclopropanecarboxaldehyde + Isopropylamine Imine Intermediate: Imine Formation (Equilibrium) Start->Imine - H2O Reduction Reduction: Na(OAc)3BH in DCE/DCM Imine->Reduction Hydride Transfer Quench Workup: Basic Quench (NaHCO3) Extraction (DCM) Reduction->Quench Isolation of Free Base Salt Salt Formation: HCl in Et2O/Dioxane Quench->Salt Precipitation

Figure 1: Step-wise reductive amination pathway utilizing STAB for selective imine reduction.

3.2. Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the volatility of the amine precursors.

  • Imine Formation:

    • Dissolve Cyclopropanecarboxaldehyde (1.0 eq) in 1,2-Dichloroethane (DCE).

    • Add Isopropylamine (1.1 eq).

    • Scientist's Note: Add a drying agent (MgSO4) or molecular sieves to the reaction if using weaker reducing agents, but STAB tolerates small amounts of water. Stir for 30-60 minutes to ensure imine equilibrium.

  • Selective Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise.

    • Stir at room temperature for 12–16 hours under Nitrogen atmosphere.

    • Mechanism:[2][3][4][5] STAB is sterically bulky and electron-deficient, making it less reactive toward the aldehyde but highly reactive toward the protonated imine.

  • Workup (Free Base Isolation):

    • Quench with saturated aqueous NaHCO3.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry organic layer over Na2SO4 and concentrate carefully (the free base is volatile; do not apply high vacuum for extended periods).

  • Hydrochloride Salt Formation:

    • Dissolve the crude oil in anhydrous Diethyl Ether.

    • Cool to 0°C.

    • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.

    • Filter the resulting white precipitate. Wash with cold ether and dry under vacuum.

Part 4: Critical Stability Factors (Cyclopropyl Ring)

A defining feature of this molecule is the cyclopropyl ring .[6] Researchers must be aware of "Cyclopropylcarbinyl Rearrangement."

  • The Risk: Under solvolytic conditions or in the presence of strong Lewis acids, the cyclopropylmethyl cation can rearrange into a cyclobutyl or homoallyl cation.

  • Mitigation:

    • Avoid heating the salt in strong aqueous acids (e.g., refluxing in 6M HCl).

    • The hydrochloride salt is stable at room temperature because the positive charge is localized on the ammonium nitrogen, not the carbon adjacent to the ring.

    • Storage: Store at -20°C is recommended for long-term standards, though room temperature is acceptable for short-term use if kept dry.

DOT Diagram: Stability & Degradation Logic

StabilityLogic Compound N-(Cyclopropylmethyl)-2-propanamine HCl (Stable Solid) FreeBase Free Base (Volatile Liquid) Compound->FreeBase Basification (pH > 11) Cation Carbocation Intermediate (Hypothetical Degradation) Compound->Cation Extreme Acid/Heat (Avoid Reflux) FreeBase->Compound HCl/Ether (Reversible) RingOpen Ring Opening/Expansion (Homoallyl/Cyclobutyl) Cation->RingOpen Rearrangement

Figure 2: Stability profile highlighting the risk of acid-catalyzed rearrangement under extreme conditions.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are expected.

5.1. 1H NMR (DMSO-d6, 400 MHz) Prediction
  • 
     9.0–9.5 ppm (br s, 2H):  Ammonium protons (
    
    
    
    ).
  • 
     3.2–3.4 ppm (m, 1H):  Methine proton of the isopropyl group (
    
    
    
    ).
  • 
     2.7–2.9 ppm (d, 2H):  Methylene protons adjacent to the cyclopropyl ring (
    
    
    
    ).
  • 
     1.2–1.3 ppm (d, 6H):  Methyl protons of the isopropyl group.
    
  • 
     1.0–1.1 ppm (m, 1H):  Methine proton of the cyclopropyl ring.
    
  • 
     0.5–0.6 ppm (m, 2H):  Cyclopropyl methylene protons (cis/trans relative to substituent).
    
  • 
     0.3–0.4 ppm (m, 2H):  Cyclopropyl methylene protons.
    
5.2. Mass Spectrometry (ESI+)
  • Parent Ion [M+H]+: 114.1 m/z (Calculated for C7H16N+).

  • Fragmentation Pattern: Loss of the isopropyl group or cyclopropylmethyl cleavage may be observed in hard ionization, but ESI usually preserves the molecular ion.

Part 6: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[7][8]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[8]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle the light powder in a fume hood to avoid dust inhalation.

  • Spill: Sweep up dry solid; do not flush large quantities down the drain due to potential aquatic toxicity of alkyl amines.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 517081312, N-(2-methylpropyl)cyclopentanamine (Analogous Structure). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard Protocol Citation).[1][5][8]

Sources

Exploratory

N-(Cyclopropylmethyl)-2-propanamine hydrochloride molecular weight

Title: Physicochemical Profiling of N-(Cyclopropylmethyl)-2-propanamine Hydrochloride: A Technical Guide to Molecular Weight and Stoichiometric Applications Executive Summary This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Physicochemical Profiling of N-(Cyclopropylmethyl)-2-propanamine Hydrochloride: A Technical Guide to Molecular Weight and Stoichiometric Applications

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of N-(Cyclopropylmethyl)-2-propanamine hydrochloride (CAS: 1135288-48-0). It is designed for researchers utilizing this secondary amine salt as a building block in organic synthesis or as a ligand in pharmacological assays. The guide focuses on precise molecular weight calculations for stoichiometric accuracy, protocols for free-base conversion, and analytical verification standards.

Physicochemical Characterization

The accurate application of N-(Cyclopropylmethyl)-2-propanamine hydrochloride in synthesis relies on distinguishing between its salt and free-base forms. The hydrochloride salt is the standard stable solid form, but the free base is the reactive species in nucleophilic substitutions and amidation reactions.

Molecular Weight & Formula Breakdown
PropertyFree BaseHydrochloride Salt
IUPAC Name N-(Cyclopropylmethyl)propan-2-amineN-(Cyclopropylmethyl)propan-2-amine hydrochloride
Formula C₇H₁₅NC₇H₁₅N[1][2][3][4][5][6] · HCl
Molecular Weight 113.20 g/mol 149.66 g/mol
CAS Number 103863-16-7 (Generic)1135288-48-0
Physical State Colorless Oil (Volatile)White Crystalline Solid (Hygroscopic)
Structural Composition Visualization

The following diagram illustrates the mass contribution of the hydrochloride counterion. Researchers must account for the ~24% mass difference when calculating molar equivalents.

MolecularComposition Salt HCl Salt Form (149.66 g/mol) FreeBase Free Base Component (C7H15N) 113.20 g/mol Salt->FreeBase Dissociation Counterion HCl Counterion 36.46 g/mol Salt->Counterion Dissociation Application Stoichiometric Calculation FreeBase->Application Reactive Species Counterion->Application Mass Correction Required

Synthetic Utility & Stoichiometry

In organic synthesis, particularly reductive amination or amide coupling, the hydrochloride salt must often be neutralized to restore the nucleophilicity of the secondary amine.

The "Salt Break" Protocol (Free-Basing)

Direct use of the HCl salt in reactions requiring basic conditions (e.g., SN2 reactions) can retard kinetics unless an auxiliary base (e.g., DIPEA, TEA) is added. For sensitive catalytic reactions, isolating the free base is preferred to remove chloride ions which may poison metal catalysts.

Protocol: Isolation of Free Base

  • Dissolution: Dissolve 1.0 eq of N-(Cyclopropylmethyl)-2-propanamine HCl in minimal distilled water (approx. 5 mL per gram).

  • Basification: Slowly add 1.2 eq of 1M NaOH or saturated NaHCO₃ solution while stirring. Monitor pH until it reaches >10.

  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Diethyl Ether.

    • Note: The free base is an amine and may be partially water-soluble; salting out with NaCl is recommended.

  • Drying: Dry combined organic layers over anhydrous Na₂SO₄.

  • Concentration: Carefully concentrate under reduced pressure (Rotavap).

    • Warning: The free base (MW 113.20) is volatile. Do not apply high vacuum (<10 mbar) for extended periods.

Workflow Diagram: Salt-to-Base Conversion

SaltBreak Start Start: HCl Salt (Solid) Dissolve Dissolve in H2O Start->Dissolve Basify Add 1M NaOH (pH > 10) Dissolve->Basify Extract Extract with DCM (3x) Basify->Extract Dry Dry over Na2SO4 Extract->Dry Evap Careful Evaporation (Volatile Oil) Dry->Evap

Analytical Verification

Verifying the identity of the compound requires distinguishing the salt from the free base using spectroscopic methods.

Mass Spectrometry (LC-MS)
  • Technique: Electrospray Ionization (ESI) in Positive Mode.

  • Observation: The instrument detects the protonated molecular ion

    
    .
    
  • Expected Peak: m/z 114.2 (corresponding to the free base mass 113.2 + H⁺).

    • Note: You will not see a peak at 149.66. The HCl dissociates, and Cl⁻ is not detected in positive mode.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ or D₂O (for salt); CDCl₃ (for free base).

  • Key Diagnostic Signals:

    • Cyclopropyl Ring: High-field multiplets between δ 0.1 – 0.6 ppm.

    • Isopropyl Methyls: Doublet at approx. δ 1.1 ppm.[7]

    • Ammonium Protons (Salt only): Broad singlet at δ 8.0–9.5 ppm (exchangeable with D₂O).

Handling & Stability

  • Hygroscopicity: Amine hydrochloride salts are generally hygroscopic. They absorb atmospheric moisture, which alters the effective molecular weight.

    • Mitigation: Store in a desiccator. If the bottle has been opened frequently, perform a Karl Fischer titration to determine water content before using in precise stoichiometric applications.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or moisture uptake.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 165682575, 2-[1-(Cyclopropylmethyl)cyclopropyl]propan-2-amine (Analogous Structure Reference). Retrieved from [Link]

  • ChemUniverse. Chemical Property Database: CAS 1135288-48-0. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Foundational

Strategic Sourcing and Utilization of N-(Cyclopropylmethyl)-2-propanamine HCl

Technical Guide for Medicinal Chemistry & Process Development Executive Summary N-(Cyclopropylmethyl)-2-propanamine hydrochloride (CAS: 1135288-48-0) is a high-value secondary amine building block used extensively in str...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

N-(Cyclopropylmethyl)-2-propanamine hydrochloride (CAS: 1135288-48-0) is a high-value secondary amine building block used extensively in structure-activity relationship (SAR) campaigns.[1][2][3] The cyclopropyl moiety serves as a metabolically stable bioisostere for alkyl groups, often improving potency and half-life in CNS and metabolic disease targets.[2]

While commercially available, the compound often suffers from "make-to-order" lead times and high unit costs (>$50/g).[2] This guide provides a dual-track strategy: a vetted sourcing landscape for rapid acquisition and a robust, self-validating synthesis protocol for gram-scale production in-house.[2]

Part 1: Chemical Profile & Specifications[4]

Before sourcing or synthesizing, verify the target specifications to ensure compatibility with downstream N-alkylation or amide coupling reactions.[2]

ParameterSpecification
Chemical Name N-(Cyclopropylmethyl)-2-propanamine hydrochloride
Synonyms N-Isopropylcyclopropanemethylamine HCl; Isopropyl(cyclopropylmethyl)amine HCl
CAS Number 1135288-48-0 (HCl Salt) / 14553-64-1 (Free Base)
Molecular Formula C

H

N[1][2][3][4][5] · HCl
Molecular Weight 149.66 g/mol
MDL Number MFCD11099506
Physical State White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM

Part 2: Commercial Availability Landscape[2]

The market for this amine is tiered.[2] It is not a bulk commodity; it is a "Fine Chemical" typically held in milligram quantities by aggregators.[2]

Sourcing Decision Matrix

Use the following logic to determine whether to purchase or synthesize:

sourcing_logic cluster_suppliers Primary Suppliers Start Need Defined Qty Quantity Required? Start->Qty Time Timeline? Qty->Time < 5 grams Make SYNTHESIZE (Time: 2 Days) Qty->Make > 10 grams (Cost Savings > 80%) Buy PURCHASE (Lead Time: 1-2 Weeks) Time->Buy Urgent (< 3 days) Time->Make Standard S1 Enamine /Mw Buy->S1 S2 ChemBridge Buy->S2 S3 Combi-Blocks Buy->S3

Figure 1: Decision matrix for sourcing N-(Cyclopropylmethyl)-2-propanamine HCl.

Verified Supplier Tiers
  • Tier 1 (Stock Holders): Companies like Enamine , Combi-Blocks , and ChemBridge often hold stock (1–5g).[2] Expect prices around

    
    100 per gram .[2]
    
  • Tier 2 (Aggregators): Vendors like MolPort or eMolecules list the compound but often route orders to Tier 1, adding 3–5 days to lead time.[2]

  • Tier 3 (Custom Synthesis): For >100g, contract organizations (CROs) will synthesize it, but lead times extend to 4–6 weeks.[2]

Part 3: Technical Synthesis (The "Make" Protocol)[2]

If commercial stock is depleted or cost-prohibitive, the compound can be synthesized in two days using Reductive Amination .[2] This route is preferred over direct alkylation (which leads to over-alkylation byproducts).[2]

Reaction Scheme

Precursors: Cyclopropanecarbaldehyde + Isopropylamine (Route A) OR Cyclopropylmethanamine + Acetone (Route B).[2] Recommendation: Route B is superior because Acetone serves as both reagent and solvent, driving the equilibrium.[2]

Reaction:



Step-by-Step Protocol (Route B)

Materials:

  • Cyclopropylmethanamine (CAS: 2516-47-4)[2]

  • Acetone (Reagent Grade, excess)[2]

  • Sodium Triacetoxyborohydride (STAB)[2]

  • Dichloromethane (DCM)[2]

  • 4M HCl in Dioxane[2]

Workflow:

  • Imine Formation:

    • In a round-bottom flask, dissolve Cyclopropylmethanamine (1.0 eq) in DCM (0.2 M).

    • Add Acetone (3.0 eq).[2]

    • Critical Step: Add Acetic Acid (1.0 eq) to catalyze imine formation.[2] Stir at Room Temperature (RT) for 1 hour.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Note: STAB is milder than NaBH4 and prevents reduction of the aldehyde/ketone prior to imine formation.[2]

    • Allow to warm to RT and stir overnight (12–16 hours).

  • Quench & Extraction (Self-Validating Step):

    • Quench with saturated aqueous NaHCO3.[2]

    • Extract with DCM (3x).[2]

    • Wash combined organics with Brine.[2] Dry over Na2SO4.[2]

    • Validation: TLC (10% MeOH in DCM) should show disappearance of primary amine (ninhydrin stain).[2]

  • Salt Formation:

    • Concentrate the organic layer to yield the crude free base oil.[2]

    • Redissolve in minimal Diethyl Ether (Et2O).[2]

    • Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.

    • The white precipitate is N-(Cyclopropylmethyl)-2-propanamine HCl.[2] Filter and dry under vacuum.[2]

Synthesis Workflow Diagram

synthesis_flow Reagents Reagents: Cyclopropylmethanamine Acetone (Excess) Acetic Acid Intermediate Imine Intermediate (In Situ) Reagents->Intermediate Stir 1h Reduction Reduction: Add NaBH(OAc)3 0°C -> RT, 16h Intermediate->Reduction Workup Workup: Quench NaHCO3 Extract DCM Reduction->Workup Salt Salt Formation: HCl in Dioxane Filter Precipitate Workup->Salt

Figure 2: Reductive amination workflow for laboratory-scale production.

Part 4: Quality Control & Validation

To ensure the integrity of the purchased or synthesized material, verify against these parameters.

1H NMR Interpretation (DMSO-d6)

The cyclopropyl group provides a distinct diagnostic fingerprint upfield.[2]

  • 
     0.3 - 0.6 ppm (m, 4H):  Cyclopropyl methylene protons (High field diagnostic).[2]
    
  • 
     1.0 - 1.1 ppm (m, 1H):  Cyclopropyl methine proton.[2]
    
  • 
     1.25 ppm (d, 6H):  Isopropyl methyl groups (Doublet is crucial; singlet implies t-butyl impurity).[2]
    
  • 
     2.8 ppm (d, 2H):  Methylene linker (-NH-CH2-Cyclopropyl).[2]
    
  • 
     3.3 ppm (m, 1H):  Isopropyl methine (-CH-).[2]
    
  • 
     9.0+ ppm (br s, 2H):  Ammonium protons (NH2+), indicates successful salt formation.[2]
    
LC-MS
  • Expected Mass: [M+H]+ = 114.12 (Free base mass).[2]

  • Note: In LCMS, the HCl counterion is lost.[2] You will observe the mass of the cation.[2]

Part 5: Handling & Stability

  • Hygroscopicity: Like most secondary amine hydrochlorides, this compound is hygroscopic.[2] Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at 4°C.

  • Stability: The cyclopropyl ring is stable under standard nucleophilic substitution conditions but can open under radical conditions or extremely harsh Lewis acid catalysis.[2]

  • Safety: Irritant to eyes and skin.[2] Handle in a fume hood.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1135288-48-0. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry.[2] Retrieved from [Link]

Sources

Exploratory

Strategic Sourcing and Technical Qualification of N-(Cyclopropylmethyl)-2-propanamine Hydrochloride

Executive Summary & Chemical Identity N-(Cyclopropylmethyl)-2-propanamine hydrochloride (CAS: 1135288-48-0) is a critical secondary amine intermediate, primarily utilized in the convergent synthesis of the cardioselectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-(Cyclopropylmethyl)-2-propanamine hydrochloride (CAS: 1135288-48-0) is a critical secondary amine intermediate, primarily utilized in the convergent synthesis of the cardioselective


-adrenergic blocker, Betaxolol .

For drug development professionals, this compound represents a "Tier 2" starting material. It is not a commodity chemical; its quality directly impacts the impurity profile of the final API, particularly regarding the carryover of potentially genotoxic alkyl halides. This guide outlines the technical criteria for selecting suppliers, validating material quality, and mitigating supply chain risks.

Chemical Profile
PropertySpecification
Chemical Name N-(Cyclopropylmethyl)propan-2-amine hydrochloride
CAS Number 1135288-48-0 (HCl Salt) / 90563-89-8 (Free Base)
Molecular Formula

Molecular Weight 149.66 g/mol
Structure Secondary amine with isopropyl and cyclopropylmethyl groups
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents

Synthesis Pathways & Impurity Origins

Understanding the supplier's synthesis route is the first step in qualification. The method of manufacture (MoM) dictates the Critical Quality Attributes (CQAs) you must monitor.

Route A: Reductive Amination (Preferred)

This route involves the condensation of cyclopropanecarbaldehyde with isopropylamine , followed by reduction (typically


 or catalytic hydrogenation).
  • Pros: Cleaner profile; avoids alkyl halides.

  • Cons: Requires handling of aldehydes (stability).

  • Key Impurities: Residual reducing agents, imine intermediates.

Route B: Direct Alkylation (High Risk)

This route involves the nucleophilic substitution of (chloromethyl)cyclopropane or (bromomethyl)cyclopropane with isopropylamine.

  • Pros: Cheaper raw materials.

  • Cons: High risk of over-alkylation (forming tertiary amines) and residual alkyl halides.

  • Regulatory Warning: Cyclopropylmethyl halides are alkylating agents and are classified as Potentially Genotoxic Impurities (PGIs) . If your supplier uses this route, you must demonstrate their absence to ppm levels.

Visualization: Synthesis Logic & Impurity Risks

SynthesisPathways Start1 Cyclopropanecarbaldehyde + Isopropylamine Process1 Reductive Amination (NaBH4 / H2) Start1->Process1 Start2 (Halomethyl)cyclopropane + Isopropylamine Process2 Nucleophilic Substitution (Base catalyzed) Start2->Process2 Product N-(Cyclopropylmethyl)-2-propanamine (Target) Process1->Product Impurity1 Impurity: Imine Traces Process1->Impurity1 Process2->Product Impurity2 CRITICAL RISK: Residual Alkyl Halides (PGI) & Tertiary Amines Process2->Impurity2

Figure 1: Comparison of synthesis routes. Route B introduces genotoxic risks that require stringent control strategies.

Supplier Sourcing & Qualification Strategy

The market is divided between catalog resellers (for R&D) and bulk manufacturers (for GMP).

Supplier Landscape
CategoryTypical VolumeKey Suppliers (Examples)Risk Profile
Catalog / R&D mg to kgSynthonix, Santa Cruz Biotech, ChemBridgeLow Risk / High Cost. Good for early screening. Often re-packagers.
Bulk / GMP kg to MTParchem, Enamine, Custom Chinese CROsVariable Risk. Audit required. Direct manufacturing control.
Aggregators N/AMolbase, ChemicalBookHigh Risk. Verify the actual manufacturer; avoid "paper traders."
The "Self-Validating" Qualification Protocol

Do not rely solely on the Certificate of Analysis (CoA). Use this 3-step protocol to validate a new supplier.

Step 1: The "PGI" Interrogation

Ask the supplier explicitly: "Is (halomethyl)cyclopropane used in the synthesis?"

  • If YES: Request method validation data for residual halide detection (Limit of Quantitation should be < 10 ppm).

  • If NO: Request proof of the Reductive Amination route (e.g., batch record flow diagram).

Step 2: Hygroscopicity Stress Test

The HCl salt is hygroscopic. Upon receipt of the sample:

  • Expose 1g of material to 60% RH / 25°C for 24 hours.

  • Measure weight gain.

  • Pass Criteria: < 2% weight gain. High water content makes the material sticky and difficult to handle in automated dispensing systems.

Step 3: Spectral Confirmation

Perform H-NMR to confirm the salt form stoichiometry. Ensure the integration of the isopropyl methyl protons (doublet, ~1.3 ppm) matches the cyclopropyl methylene protons.

Analytical Methodology

This molecule lacks a strong chromophore (no aromatic ring), making standard UV detection at 254 nm ineffective.

Recommended Method: HPLC-CAD or Derivatization

Option A: Charged Aerosol Detection (CAD)

  • Why: Universal detection for non-chromophoric salts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA (Volatile buffer required for CAD).

Option B: Pre-column Derivatization (UV Detection) If CAD is unavailable, derivatize with FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) to create a UV-active species.

Protocol:

  • Sample Prep: Dissolve 10 mg sample in borate buffer (pH 9.0).

  • Reagent: Add FMOC-Cl in acetonitrile.

  • Reaction: Vortex and incubate at ambient temp for 10 mins.

  • Quench: Add adamantanamine to react with excess FMOC.

  • Detection: HPLC-UV at 265 nm .

Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Sample Received: N-(Cyclopropylmethyl)-2-propanamine HCl Check Is CAD/ELSD available? Start->Check PathCAD Method A: HPLC-CAD (Universal Detection) Check->PathCAD Yes PathUV Method B: Derivatization (FMOC-Cl + UV 265nm) Check->PathUV No Result Quantify Purity & Identify Impurities PathCAD->Result PathUV->Result

Figure 2: Selection of analytical method based on instrument availability.

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is prone to absorbing atmospheric moisture, which can lead to hydrolysis or caking.

  • Safety: While not as volatile as the free base, the dust is an irritant. Use a fume hood.[1]

References

  • ChemUniverse. (n.d.). N-(Cyclopropylmethyl)propan-2-amine hydrochloride Product Data. Retrieved from

  • Hit2Lead. (n.d.). Compound Detail: N-(cyclopropylmethyl)-2-propanamine hydrochloride.[2][3][4][5] Retrieved from

  • Manoury, P. M., et al. (1987). Synthesis and Structure-Activity Relationships of Betaxolol Derivatives. Journal of Medicinal Chemistry, 30(6), 1003–1011.
  • Santa Cruz Biotechnology. (n.d.). N-(Cyclopropylmethyl)-2-propanamine hydrochloride Safety Data Sheet. Retrieved from

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.

Sources

Foundational

An In-depth Technical Guide to the Reactivity of N-(Cyclopropylmethyl)-2-propanamine Hydrochloride

Introduction N-(Cyclopropylmethyl)-2-propanamine hydrochloride is a secondary amine hydrochloride salt featuring a unique combination of a sterically hindered isopropyl group and a reactive cyclopropylmethyl moiety. This...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(Cyclopropylmethyl)-2-propanamine hydrochloride is a secondary amine hydrochloride salt featuring a unique combination of a sterically hindered isopropyl group and a reactive cyclopropylmethyl moiety. This structure imparts a distinct profile of reactivity and stability, making it a molecule of interest for researchers in medicinal chemistry and drug development. The presence of the strained cyclopropane ring and the basic nitrogen atom are key determinants of its chemical behavior. This guide provides a comprehensive overview of the synthesis, chemical properties, stability, and reactivity of N-(Cyclopropylmethyl)-2-propanamine hydrochloride, offering field-proven insights and detailed experimental protocols for its investigation.

Chemical Properties and Synthesis

N-(Cyclopropylmethyl)-2-propanamine hydrochloride is a solid substance with the chemical formula C₇H₁₆ClN and a molecular weight of approximately 149.67 g/mol .[1][2] As a hydrochloride salt, it is generally more stable and water-soluble compared to its free base form.[3] The protonation of the amine nitrogen in the hydrochloride salt prevents oxidation of the lone pair of electrons, enhancing its stability.[4]

Synthesis of N-(Cyclopropylmethyl)-2-propanamine

Two primary synthetic routes are commonly employed for the preparation of the free base, N-(Cyclopropylmethyl)-2-propanamine, which can then be converted to the hydrochloride salt.

1. Reductive Amination of Cyclopropanecarboxaldehyde with Isopropylamine: This is a widely used and efficient method for forming secondary amines.[5] The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired amine.

2. N-alkylation of Isopropylamine with a Cyclopropylmethyl Halide: This method involves the direct alkylation of isopropylamine with a suitable cyclopropylmethyl halide, such as cyclopropylmethyl bromide. A base is typically required to neutralize the hydrogen halide formed during the reaction.

Conversion to the Hydrochloride Salt

The synthesized free base can be converted to the hydrochloride salt by dissolving it in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treating it with a solution of hydrogen chloride in the same or a different solvent. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.

PropertyValueSource
Molecular FormulaC₇H₁₆ClN[1][2]
Molecular Weight149.67 g/mol [1][2]
Physical FormSolid[1]
Hazard ClassificationIrritant[1]

Stability Profile

The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, formulation, and storage conditions.[6][7] Forced degradation studies are essential to understand the intrinsic stability of a molecule under various stress conditions.[7][8][9][10]

Proposed Forced Degradation Studies

A comprehensive forced degradation study for N-(Cyclopropylmethyl)-2-propanamine hydrochloride should be conducted according to ICH guidelines and would involve the following conditions:

  • Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105°C).

  • Photodegradation: Exposing the solid compound or a solution to UV and visible light.

The degradation products would be analyzed using a stability-indicating HPLC method, and their structures elucidated using LC-MS/MS and NMR spectroscopy.

Reactivity

The reactivity of N-(Cyclopropylmethyl)-2-propanamine hydrochloride is primarily governed by the nucleophilic and basic nature of the secondary amine and the strained cyclopropane ring.

Reactions at the Amine Center

As a secondary amine, N-(Cyclopropylmethyl)-2-propanamine can undergo a variety of reactions, including:

  • Salt Formation: The free base readily reacts with acids to form ammonium salts.[11]

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.[11]

  • Alkylation: Further alkylation to form a tertiary amine, although this may be sterically hindered by the isopropyl group.

  • Oxidation: The nitrogen can be oxidized, particularly in the free base form. This can lead to the formation of N-oxides or other oxidation products.[4]

Reactions Involving the Cyclopropyl Ring

The cyclopropane ring is susceptible to ring-opening reactions, especially when activated.

  • Electrophilic Attack: Strong electrophiles can attack the cyclopropane ring, leading to ring opening. In the case of cyclopropylamines, one-electron oxidation of the amine can initiate ring scission.[12][13][14] This is a known mechanism of inactivation of cytochrome P450 enzymes by some cyclopropylamines.

  • Acid-Catalyzed Ring Opening: Under strongly acidic conditions, protonation of the cyclopropane ring can lead to ring opening to form a carbocation, which can then react further.

Experimental Protocols

Protocol 1: Synthesis of N-(Cyclopropylmethyl)-2-propanamine via Reductive Amination

Objective: To synthesize N-(Cyclopropylmethyl)-2-propanamine.

Materials:

  • Cyclopropanecarboxaldehyde

  • Isopropylamine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve cyclopropanecarboxaldehyde (1.0 eq) in DCM.

  • Add isopropylamine (1.2 eq) and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Forced Degradation Study - Acidic Hydrolysis

Objective: To investigate the stability of N-(Cyclopropylmethyl)-2-propanamine hydrochloride under acidic conditions.

Materials:

  • N-(Cyclopropylmethyl)-2-propanamine hydrochloride

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • HPLC grade water and acetonitrile

  • HPLC system with a C18 column and UV detector

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of N-(Cyclopropylmethyl)-2-propanamine hydrochloride in 0.1 M HCl at a concentration of 1 mg/mL.

  • Transfer aliquots of the stock solution into sealed vials.

  • Place the vials in a water bath at 80°C for 0, 2, 4, 8, 12, and 24 hours.

  • At each time point, remove a vial, cool it to room temperature, and neutralize the solution with an equivalent amount of 0.1 M NaOH.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Identify and characterize any significant degradation products using LC-MS/MS.

Visualizations

Synthesis_Workflow cluster_reductive_amination Reductive Amination cluster_alkylation N-Alkylation cluster_salt_formation Salt Formation RA_start Cyclopropanecarboxaldehyde + Isopropylamine RA_imine Imine Formation RA_start->RA_imine DCM RA_reduction Reduction (Sodium Triacetoxyborohydride) RA_imine->RA_reduction RA_product N-(Cyclopropylmethyl)-2-propanamine RA_reduction->RA_product SF_start N-(Cyclopropylmethyl)-2-propanamine RA_product->SF_start A_start Isopropylamine + Cyclopropylmethyl Bromide A_reaction Alkylation (Base) A_start->A_reaction A_product N-(Cyclopropylmethyl)-2-propanamine A_reaction->A_product A_product->SF_start SF_reaction Treatment with HCl SF_start->SF_reaction SF_product N-(Cyclopropylmethyl)-2-propanamine HCl SF_reaction->SF_product Forced_Degradation_Workflow cluster_stress Stress Conditions start N-(Cyclopropylmethyl)-2-propanamine HCl acid Acidic (0.1 M HCl, 80°C) start->acid base Basic (0.1 M NaOH, 80°C) start->base oxidation Oxidative (3% H₂O₂, RT) start->oxidation thermal Thermal (105°C, solid) start->thermal photo Photolytic (UV/Vis light) start->photo analysis Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc Stability-Indicating HPLC (Quantification of Parent and Degradants) analysis->hplc lcms LC-MS/MS (Identification of Degradants) analysis->lcms

Caption: Workflow for forced degradation studies.

Conclusion

N-(Cyclopropylmethyl)-2-propanamine hydrochloride possesses a unique reactivity profile due to the interplay of its secondary amine functionality and the strained cyclopropane ring. Understanding its synthesis, stability, and reactivity is crucial for its potential applications in drug development. The proposed synthetic routes and experimental protocols in this guide provide a robust framework for the comprehensive investigation of this compound. Further research, particularly detailed forced degradation studies and investigation into its metabolic fate, will be invaluable in fully characterizing its properties.

References

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Exploratory

An In-depth Technical Guide on the Acidic Stability of N-(Cyclopropylmethyl)-2-propanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the stability of N-(Cyclopropylmethyl)-2-propanamine hydrochloride under aci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the stability of N-(Cyclopropylmethyl)-2-propanamine hydrochloride under acidic conditions. Recognizing the criticality of chemical stability in drug development, this document outlines the scientific rationale, experimental design, and analytical methodologies required for a thorough forced degradation study. By integrating principles of chemical kinetics, mechanistic organic chemistry, and regulatory expectations set forth by the International Council for Harmonisation (ICH), this guide serves as a practical resource for scientists tasked with characterizing the degradation profile of this pharmaceutical compound. The protocols detailed herein are designed to be self-validating, ensuring the generation of reliable data crucial for the development of stable formulations and robust analytical methods.

Introduction: The Imperative of Stability Assessment

N-(Cyclopropylmethyl)-2-propanamine hydrochloride is a secondary amine salt whose chemical integrity is paramount to its safety and efficacy as a potential therapeutic agent. The hydrochloride salt form is often chosen to enhance solubility and stability. However, exposure to various environmental factors, including pH, can compromise the molecule's structure. Acid-catalyzed degradation is a common liability for amine-containing drug substances, potentially leading to the formation of impurities that may be inactive or, in the worst case, toxic.

Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical development, mandated by regulatory bodies such as the FDA and governed by ICH guidelines (e.g., ICH Q1A).[1] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability.[1] The primary objectives of such a study for N-(Cyclopropylmethyl)-2-propanamine hydrochloride under acidic conditions are:

  • To identify potential degradation products.[2]

  • To understand the degradation pathways.[2][3]

  • To develop and validate a stability-indicating analytical method capable of separating the parent drug from its degradants.[3]

  • To inform the development of stable formulations and define appropriate storage conditions.[2][3]

This guide will provide the theoretical and practical foundation for achieving these objectives.

Theoretical Considerations: Potential Acid-Catalyzed Degradation Pathways

While specific degradation pathways for N-(Cyclopropylmethyl)-2-propanamine hydrochloride are not extensively documented in public literature, we can postulate potential routes based on the known reactivity of its constituent functional groups: a secondary amine, a cyclopropylmethyl moiety, and an isopropyl group.

The secondary amine is the most likely site of initial acid-base chemistry. In acidic solution, the amine will be protonated, forming a secondary ammonium salt. This protonation generally enhances the stability of the amine to oxidation but does not preclude other degradation mechanisms.

N-Dealkylation

A plausible degradation pathway under strenuous acidic and thermal conditions is N-dealkylation, which involves the cleavage of a carbon-nitrogen bond.[4] For N-(Cyclopropylmethyl)-2-propanamine, this could occur via two routes:

  • Loss of the cyclopropylmethyl group: This would yield 2-propanamine.

  • Loss of the isopropyl group: This would result in cyclopropylmethylamine.

While N-dealkylation is often catalyzed by enzymes in vivo, it can be induced chemically, sometimes involving oxidative processes that might be initiated under harsh conditions.[4]

Cyclopropyl Ring Opening

The cyclopropyl group is a strained three-membered ring that can be susceptible to ring-opening reactions under certain acidic conditions, often in the presence of a nucleophile. This could potentially lead to the formation of homoallylic or cyclobutyl derivatives, although this is generally less common than reactions involving the amine functionality.

Other Potential Reactions

While less probable, other reactions such as oxidation (if an oxidizing agent is present) or the formation of nitrosamines (in the presence of nitrous acid) should be considered, especially when designing a comprehensive stress testing program.[5]

The following diagram illustrates a hypothetical degradation pathway focusing on N-dealkylation.

G parent N-(Cyclopropylmethyl)-2-propanamine HCl degradant1 2-Propanamine parent->degradant1  Acid, Heat (N-Dealkylation) degradant2 Cyclopropylmethylamine parent->degradant2  Acid, Heat (N-Dealkylation)

Caption: Hypothetical N-dealkylation pathways of N-(Cyclopropylmethyl)-2-propanamine.

Experimental Design: A Forced Degradation Protocol

The goal of this protocol is to induce a target degradation of 5-20% of the active pharmaceutical ingredient (API).[3][6] This range is considered optimal for identifying and quantifying degradation products without causing such extensive degradation that the primary pathways are obscured by secondary reactions.[6][7]

Materials and Reagents
  • N-(Cyclopropylmethyl)-2-propanamine hydrochloride reference standard

  • Hydrochloric acid (HCl), analytical grade (e.g., 0.1 M and 1 M)

  • Sodium hydroxide (NaOH), analytical grade (for neutralization)

  • High-purity water (e.g., Milli-Q or equivalent)

  • HPLC-grade acetonitrile and other necessary solvents

  • Buffer salts for HPLC mobile phase (e.g., phosphate or acetate)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Thermostatically controlled water bath or oven

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Time-Point Sampling cluster_analysis Analysis prep Prepare stock solution of N-(Cyclopropylmethyl)-2-propanamine HCl acid_stress Expose to acidic conditions (e.g., 0.1 M HCl at 60°C) prep->acid_stress sampling Withdraw aliquots at defined intervals (e.g., 0, 2, 4, 8, 24 hours) acid_stress->sampling neutralize Neutralize samples sampling->neutralize hplc Analyze by stability-indicating HPLC method neutralize->hplc data Quantify parent drug and degradation products hplc->data

Caption: Workflow for the acidic forced degradation study.

Step-by-Step Protocol
  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of N-(Cyclopropylmethyl)-2-propanamine hydrochloride in high-purity water to create a stock solution of a suitable concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • For each time point, transfer a known volume of the stock solution into separate vials.

    • Add an equal volume of the acidic stressor (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).

    • Prepare a control sample by adding an equal volume of high-purity water instead of acid.

  • Incubation: Place the vials in a thermostatically controlled environment (e.g., a water bath at 60°C). The temperature and acid concentration may need to be adjusted based on preliminary experiments to achieve the target degradation.

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 4, 8, and 24 hours), remove a vial from the stress condition.

  • Neutralization: Immediately cool the sample to room temperature and neutralize it with an appropriate amount of a suitable base (e.g., 0.1 M NaOH) to halt the degradation reaction.

  • Sample Analysis: Analyze the neutralized samples using a validated stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and can separate the degradation products from the parent compound.[3][8] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.[8][9]

HPLC Method Parameters (Example)
  • Column: A C18 reversed-phase column is often a good starting point for the separation of amines and their potential degradation products.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M potassium phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for compounds lacking a strong chromophore. Mass spectrometry provides greater specificity and can aid in the identification of unknown degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters are summarized in the table below.

Validation Parameter Acceptance Criteria
Specificity The method must be able to resolve the parent drug from its degradation products and any matrix components. Peak purity analysis should be performed.
Linearity A linear relationship between concentration and response should be demonstrated over a defined range (e.g., 50-150% of the target concentration). Correlation coefficient (r²) should be > 0.999.
Accuracy The closeness of the test results to the true value, typically assessed by spike recovery studies. Recovery should be within 98-102%.
Precision Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be < 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Data Interpretation and Reporting

The data generated from the forced degradation study should be used to:

  • Calculate the rate of degradation: This can be determined by plotting the natural logarithm of the drug concentration versus time.

  • Identify and characterize degradation products: Mass spectrometry is invaluable for proposing structures for the observed degradation products.

  • Establish mass balance: The sum of the assay of the parent drug and the levels of all degradation products should be close to 100% of the initial concentration. This provides confidence that all significant degradation products have been detected.

The results of the study should be compiled into a comprehensive report that includes the experimental procedures, the validated analytical method, the degradation profile of the drug substance under acidic stress, and the proposed degradation pathways.

Conclusion

A thorough investigation of the stability of N-(Cyclopropylmethyl)-2-propanamine hydrochloride under acidic conditions is a critical step in its development as a pharmaceutical product. By following a scientifically sound, systematic approach as outlined in this guide, researchers can gain a deep understanding of the molecule's degradation liabilities. This knowledge is essential for the development of a stable formulation, the establishment of appropriate storage conditions and shelf-life, and the fulfillment of regulatory requirements, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. [Link]

  • Veerareddy, P. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]

  • Sciex. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Sciex. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). Nitrosamine Degradation Pathways. ResolveMass. [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

  • EPTQ. (n.d.). Chemical analysis in amine system operations. EPTQ. [Link]

  • ResearchGate. (2015, August 2). Is chlorpropamide stable in acidic aqueous solution?. ResearchGate. [Link]

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  • Shao, Y. Y., et al. (2004). A Stability-Indicating HPLC Method for the Determination of Glucosamine in Pharmaceutical Formulations. Journal of Pharmaceutical and Biomedical Analysis, 35(3), 625-631. [Link]

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  • EMA. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

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  • PubChem. (n.d.). N-cyclopropyl-N-propan-2-ylcyclopropanamine. National Center for Biotechnology Information. [Link]

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  • Biology LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]

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  • NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. NIST Chemistry WebBook. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: N-(Cyclopropylmethyl)-2-propanamine Hydrochloride as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the N-(Cyclopropylmethyl)isopropylamine Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the N-(Cyclopropylmethyl)isopropylamine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, the N-(cyclopropylmethyl)isopropylamine motif has emerged as a privileged scaffold, particularly in the development of therapeutics targeting the central nervous system (CNS) and other complex disease areas. The unique combination of the rigid, strained cyclopropyl ring and the secondary isopropylamine offers a compelling blend of metabolic stability, conformational constraint, and lipophilicity. These features can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for its biological target.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of N-(Cyclopropylmethyl)-2-propanamine hydrochloride as a key building block in synthetic organic and medicinal chemistry. We will delve into its physicochemical properties, provide detailed, field-tested protocols for its application in common synthetic transformations, and highlight its role in the synthesis of bioactive molecules.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is fundamental to its successful application. The following table summarizes the key physicochemical data for N-(Cyclopropylmethyl)-2-propanamine hydrochloride.

PropertyValueSource
CAS Number 1135288-48-0[3]
Molecular Formula C₇H₁₅N·HCl[3]
Molecular Weight 149.66 g/mol [3][4]
Appearance Solid[5]
LogP (Predicted) 1.29[5]
Purity Typically ≥95%[5]

Safety and Handling:

Synthetic Pathways and Protocols

N-(Cyclopropylmethyl)-2-propanamine hydrochloride is a versatile secondary amine that can participate in a variety of carbon-nitrogen bond-forming reactions. The hydrochloride salt can be used directly in some reactions, or more commonly, the free base is liberated in situ or prior to the reaction by treatment with a suitable base.

Two of the most common and powerful applications of this building block are reductive amination and nucleophilic substitution (N-alkylation).

Reductive Amination: A Gateway to Diverse Scaffolds

Reductive amination is a cornerstone of amine synthesis, allowing for the direct formation of a new C-N bond by reacting an amine with a carbonyl compound in the presence of a reducing agent. This one-pot procedure is highly efficient for creating more complex amines from simpler precursors.

Causality of Experimental Choices:

The choice of reducing agent is critical for the success of a reductive amination. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion intermediate and do not readily reduce the starting aldehyde or ketone. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to prevent unwanted side reactions. The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, especially with less reactive ketones.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A N-(Cyclopropylmethyl)-2-propanamine HCl + Aldehyde/Ketone D Iminium Ion Formation (Catalyzed by Acetic Acid, optional) A->D B Anhydrous Solvent (e.g., DCM) B->D C Base (e.g., Et3N) to liberate free amine C->D E Add Reducing Agent (e.g., NaBH(OAc)3) D->E F Stir at Room Temperature E->F G Aqueous Work-up (e.g., sat. NaHCO3) F->G H Extraction with Organic Solvent G->H I Purification (e.g., Column Chromatography) H->I J Final Product (Tertiary Amine) I->J

Caption: Workflow for Reductive Amination.

Detailed Protocol: Synthesis of a Tertiary Amine via Reductive Amination

This protocol describes a general procedure for the reaction of N-(Cyclopropylmethyl)-2-propanamine with an aldehyde.

Materials:

  • N-(Cyclopropylmethyl)-2-propanamine hydrochloride

  • Aldehyde of choice (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a stirred suspension of N-(Cyclopropylmethyl)-2-propanamine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free amine.

  • Add the aldehyde (1.0 eq) to the reaction mixture. If the aldehyde is a solid, dissolve it in a minimal amount of anhydrous DCM before addition.

  • (Optional) Add glacial acetic acid (0.1 eq) to catalyze the iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may be exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary amine.

N-Alkylation via Nucleophilic Substitution

Direct alkylation of the secondary amine with an alkyl halide is another fundamental method to introduce further complexity into the molecule. This classic SN2 reaction is a reliable way to form a new C-N bond.

Causality of Experimental Choices:

The choice of base and solvent is crucial in N-alkylation reactions. A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is often used to neutralize the hydrohalic acid formed during the reaction without competing with the amine nucleophile. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are typically employed as they can solvate the ions involved and promote the SN2 mechanism. The reaction temperature may need to be elevated to drive the reaction to completion, especially with less reactive alkyl halides.[8][9] A common challenge with this method is over-alkylation, especially when starting with a primary amine; however, with a secondary amine like N-(cyclopropylmethyl)-2-propanamine, this is less of a concern if stoichiometry is controlled.[8]

Experimental Workflow: N-Alkylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A N-(Cyclopropylmethyl)-2-propanamine HCl + Alkyl Halide (e.g., R-Br) D Heat the reaction mixture (e.g., 60-80 °C) A->D B Solvent (e.g., ACN or DMF) B->D C Base (e.g., K2CO3 or DIPEA) C->D E Monitor reaction progress (TLC or LC-MS) D->E F Filter off inorganic salts E->F G Solvent removal under reduced pressure F->G H Aqueous work-up and extraction G->H I Purification (e.g., Column Chromatography) H->I J Final Product (Tertiary Amine) I->J

Caption: Workflow for N-Alkylation.

Detailed Protocol: Synthesis of a Tertiary Amine via N-Alkylation

This protocol provides a general procedure for the N-alkylation of N-(Cyclopropylmethyl)-2-propanamine with an alkyl bromide.

Materials:

  • N-(Cyclopropylmethyl)-2-propanamine hydrochloride

  • Alkyl bromide of choice (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, and standard laboratory glassware

Procedure:

  • To a round-bottom flask, add N-(Cyclopropylmethyl)-2-propanamine hydrochloride (1.0 eq), the alkyl bromide (1.1 eq), and the base (2.0 eq).

  • Add the anhydrous solvent (ACN or DMF) to the flask.

  • Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere.

  • Stir the reaction and monitor its progress by TLC or LC-MS. The reaction time will vary depending on the reactivity of the alkyl halide.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter the reaction mixture to remove the inorganic salts and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.

Applications in Bioactive Molecule Synthesis

The N-(cyclopropylmethyl)isopropylamine scaffold is a key component in a variety of biologically active molecules. Its incorporation can impart desirable properties such as increased potency, improved metabolic stability, and enhanced blood-brain barrier penetration for CNS-active compounds.

While specific examples of marketed drugs containing the precise N-(cyclopropylmethyl)-2-propylamine substructure are not widely documented, the closely related cyclopropylmethyl amine moiety is a well-established pharmacophore. For instance, the N-cyclopropylmethyl group is a critical feature in opioid receptor antagonists like naltrexone.[10] The principles demonstrated in the synthesis of such compounds are directly applicable to the elaboration of the N-(cyclopropylmethyl)-2-propylamine building block.

The protocols provided in this guide enable the synthesis of a diverse library of compounds for screening in various therapeutic areas, including but not limited to:

  • CNS Disorders: The lipophilic nature and compact structure of the cyclopropyl group can facilitate crossing the blood-brain barrier, making this scaffold attractive for developing agents for depression, anxiety, and neurodegenerative diseases.[2]

  • Enzyme Inhibitors: The unique stereoelectronic properties of the cyclopropyl group can be exploited to achieve selective binding to enzyme active sites.

  • GPCR Ligands: The conformational rigidity imparted by the cyclopropyl ring can help in designing ligands with high affinity and selectivity for G-protein coupled receptors.

Conclusion

N-(Cyclopropylmethyl)-2-propanamine hydrochloride is a valuable and versatile building block for medicinal chemists. Its unique structural features offer a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. The detailed protocols for reductive amination and N-alkylation provided herein offer a solid foundation for the synthesis of novel and diverse libraries of compounds for drug discovery programs. With a clear understanding of its properties and reactivity, researchers can effectively leverage this building block to accelerate the development of the next generation of therapeutics.

References

  • US20110269964A1 - N-Alkylation of Opiates - Google P
  • US6118032A - Process for the production of cyclopropylmethyl halides - Google P
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (URL: [Link])

  • DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google P
  • N-(Cyclopropylmethyl)propan-2-amine hydrochloride - ChemUniverse. (URL: [Link])

  • US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google P
  • CN116444378A - Synthesis method of N-methyl isopropyl amine - Google P
  • cyclopropanecarboxaldehyde - Organic Syntheses Procedure. (URL: [Link])

  • Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed. (URL: [Link])

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids | Request PDF - ResearchGate. (URL: [Link])

  • Help with Reductive Amination : r/Chempros - Reddit. (URL: [Link])

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (URL: [Link])

  • N-methyl isopropylamine synthesis - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

  • 1-Hydrosilatrane - Organic Syntheses Procedure. (URL: [Link])

  • N-alkylation of secondary amine? - ResearchGate. (URL: [Link])

  • 2-[1-(Cyclopropylmethyl)cyclopropyl]propan-2-amine | C10H19N | CID - PubChem. (URL: [Link])

  • Ch22: Alkylation of Amines. (URL: [Link])

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of N-(Cyclopropylmethyl)-2-propanamine Hydrochloride

Introduction: The Strategic Importance of N-Aryl Cyclopropylmethylamines in Modern Drug Discovery The N-aryl cyclopropylmethylamine scaffold is a privileged motif in contemporary medicinal chemistry. The unique stereoele...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Cyclopropylmethylamines in Modern Drug Discovery

The N-aryl cyclopropylmethylamine scaffold is a privileged motif in contemporary medicinal chemistry. The unique stereoelectronic properties of the cyclopropyl group can impart favorable metabolic stability, enhanced potency, and improved pharmacokinetic profiles to drug candidates.[1][2] Consequently, the efficient synthesis of these structures is of paramount importance to researchers in drug development. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant improvement over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[3] This application note provides a detailed, experience-driven guide to the successful palladium-catalyzed cross-coupling of N-(Cyclopropylmethyl)-2-propanamine hydrochloride with aryl halides, a key transformation for accessing a diverse range of N-aryl cyclopropylmethylamine derivatives.

Core Principles and Mechanistic Considerations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine. The catalytic cycle, illustrated below, is a cornerstone of modern organic synthesis.

The Catalytic Cycle: A Step-by-Step Visualization

Buchwald_Hartwig_Amination Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange R'R''NH Amine_Complex Ar-Pd(II)-NHR'R''X Ligand_Exchange->Amine_Complex Deprotonation Base-mediated Deprotonation Amine_Complex->Deprotonation Base Amido_Complex Ar-Pd(II)-NR'R''(L) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' (Product) Reductive_Elimination->Product

Figure 1: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.

  • Amine Coordination: The amine displaces the halide from the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the N-arylated amine product and regenerating the active Pd(0) catalyst.[4]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a robust starting point for the coupling of N-(Cyclopropylmethyl)-2-propanamine hydrochloride with a variety of aryl bromides. The use of a pre-catalyst, such as RuPhos Pd G3, is highly recommended as it simplifies the reaction setup and provides a more reliable generation of the active catalytic species.[5]

Materials and Reagents
  • Aryl bromide (e.g., 4-bromotoluene) (1.0 equiv)

  • N-(Cyclopropylmethyl)-2-propanamine hydrochloride (1.2 equiv)

  • RuPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous, degassed toluene (or other suitable solvent, see Table 1)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 mmol), N-(Cyclopropylmethyl)-2-propanamine hydrochloride (1.2 mmol), RuPhos Pd G3 (0.02 mmol), and sodium tert-butoxide (2.5 mmol) under an inert atmosphere. The use of a glovebox is ideal, but a well-purged Schlenk line is also suitable.

    • Causality: The use of an inert atmosphere is critical to prevent the oxidation of the palladium catalyst and the phosphine ligand, which would lead to catalyst deactivation. The hydrochloride salt of the amine requires an additional equivalent of base for neutralization, hence the use of 2.5 equivalents of NaOtBu.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction vessel via syringe.

    • Causality: The solvent must be anhydrous and degassed to prevent quenching of the base and oxidation of the catalyst. Toluene is a common solvent for these reactions, but others can be employed depending on the substrate solubility and desired reaction temperature.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Causality: The elevated temperature is typically required to drive the reaction to completion, particularly with less reactive aryl bromides or sterically hindered amines. Vigorous stirring is necessary to ensure proper mixing of the heterogeneous reaction mixture.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and quench with water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-N-(cyclopropylmethyl)-2-propanamine.

Data Presentation: Representative Reaction Parameters and Outcomes

The following table provides a summary of representative reaction conditions and expected outcomes for the palladium-catalyzed cross-coupling of N-(Cyclopropylmethyl)-2-propanamine hydrochloride with various aryl bromides, based on established literature for similar secondary amines.

EntryAryl BromideCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)RuPhos (4)NaOtBu (2.5)Toluene1001885-95
24-BromoanisoleRuPhos Pd G3 (2)-NaOtBu (2.5)Dioxane1001680-90
31-Bromo-4-fluorobenzeneRuPhos Pd G3 (2)-K₃PO₄ (3.0)t-Amyl alcohol1102475-85
42-BromopyridinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (3.0)Toluene1102470-80

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading to 3-5 mol%. Ensure that the reagents and solvent are scrupulously dry and that the inert atmosphere is maintained throughout the reaction. The choice of a more electron-rich ligand, such as XPhos, may be beneficial for less reactive aryl halides.

  • Side Product Formation: The formation of hydrodehalogenated arene can be a side reaction. This can sometimes be suppressed by using a different base or solvent.

  • Amine Hydrochloride: The use of the hydrochloride salt necessitates the use of a stronger base and a higher stoichiometry. In some cases, pre-neutralization of the amine hydrochloride with one equivalent of a strong base before adding the catalytic system can be advantageous.

Visualization of Key Relationships

Workflow for Protocol Execution

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Dry & Degas Reagents and Solvents Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Reagent_Prep->Inert_Atmosphere Charging Charge Flask: Aryl Halide, Amine HCl, Catalyst, Base Inert_Atmosphere->Charging Solvent_Addition Add Anhydrous, Degassed Solvent Charging->Solvent_Addition Heating_Stirring Heat to Desired Temp with Vigorous Stirring Solvent_Addition->Heating_Stirring Monitoring Monitor by TLC/GC-MS Heating_Stirring->Monitoring Quenching Cool and Quench with Water Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification

Figure 2: A streamlined workflow for the palladium-catalyzed amination protocol.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • PubMed. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. [Link]

  • SpectraBase. N-(Cyclopropylmethyl)-N-4-methylphenyl-1-[2-(thiophen-2-yl)ethyl]piperidin-4-amine - 13C NMR. [Link]

  • MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

  • Organic Chemistry Portal. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • alpaipars. NMR spectroscopy in pharmacy. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • FCT NOVA. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]

  • University of Rochester. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]

Sources

Method

Application Notes and Protocols for C-H Activation of N-(Cyclopropylmethyl)-2-propanamine Hydrochloride Derivatives

For: Researchers, scientists, and drug development professionals. Abstract The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom- and step-ec...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to complex molecule synthesis.[1][2][3] This guide provides an in-depth technical overview and detailed protocols for the C-H activation of N-(cyclopropylmethyl)-2-propanamine hydrochloride derivatives. These scaffolds are of significant interest in medicinal chemistry due to their unique conformational properties and prevalence in bioactive molecules.[4] This document outlines the mechanistic underpinnings, practical challenges, and strategic solutions for the successful C-H functionalization of these valuable substrates. We present validated protocols, troubleshooting guidance, and a forward-looking perspective on this rapidly evolving field.

Introduction: The Strategic Value of C-H Activation

Traditional synthetic methodologies often rely on pre-functionalized starting materials, necessitating multi-step sequences for the introduction of desired chemical handles. C-H activation, by contrast, allows for the direct conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds, streamlining synthetic routes and minimizing waste.[2][5] This approach is particularly transformative in late-stage functionalization, where complex molecules can be modified without the need for de novo synthesis.

The N-(cyclopropylmethyl)-2-propanamine motif is a privileged scaffold in drug discovery, imparting favorable pharmacokinetic and pharmacodynamic properties. However, the presence of multiple, relatively unactivated C(sp³)-H bonds, coupled with the strained cyclopropyl ring, presents unique challenges for selective functionalization.[6][7][8] This guide will focus on palladium-catalyzed approaches, which have emerged as a powerful tool for the C-H activation of aliphatic amines.[9][10]

Mechanistic Principles of Palladium-Catalyzed C-H Activation

The selective activation of a specific C-H bond in the presence of numerous others is a significant challenge.[5] A common and effective strategy involves the use of a directing group, which coordinates to the metal catalyst and positions it in proximity to the target C-H bond.[5][9][10] In the case of N-(cyclopropylmethyl)-2-propanamine derivatives, the amine functionality itself can serve as an innate directing group.[1][11]

The generally accepted mechanism for palladium-catalyzed C-H activation often involves a concerted metalation-deprotonation (CMD) pathway.[12] This process is facilitated by a ligand on the palladium center, which acts as an internal base to abstract the proton.

A generalized catalytic cycle for the arylation of a C(sp³)-H bond is depicted below:

Catalytic_Cycle Pd(II)_Catalyst Pd(II)_Catalyst Amine_Coordination Amine Coordination Pd(II)_Catalyst->Amine_Coordination + Substrate C-H_Activation C-H Activation (CMD) Amine_Coordination->C-H_Activation Palladacycle Palladacycle C-H_Activation->Palladacycle Forms 5-membered palladacycle Oxidative_Addition Oxidative Addition (Ar-X) Palladacycle->Oxidative_Addition Pd(IV)_Intermediate Pd(IV)_Intermediate Oxidative_Addition->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination C-C bond formation Product_Release Product Release Reductive_Elimination->Product_Release Product_Release->Pd(II)_Catalyst Catalyst Regeneration Functionalized_Amine Functionalized_Amine Product_Release->Functionalized_Amine Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up and Purification Start Start: Oven-dried vial Add_Solids Add Pd(OAc)₂, ligand, Ag₂CO₃, K₂CO₃ Start->Add_Solids Inert_Atmosphere Evacuate and backfill with N₂/Ar (3x) Add_Solids->Inert_Atmosphere Add_Liquids Add amine substrate, aryl iodide, and dioxane Inert_Atmosphere->Add_Liquids Heating Heat at specified temperature (e.g., 100 °C) with stirring Add_Liquids->Heating Monitoring Monitor reaction by TLC or GC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Filtration Filter through Celite, rinse with solvent Cooling->Filtration Concentration Concentrate filtrate in vacuo Filtration->Concentration Purification Purify by flash column chromatography Concentration->Purification End Characterize pure product Purification->End

Sources

Technical Notes & Optimization

Troubleshooting

optimization of reductive amination conditions for N-(Cyclopropylmethyl)-2-propanamine hydrochloride

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, actionable guidance for the synthesis of N-(Cyclopropylmethyl)-2-propanamine hydrochloride. Reductive amination...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, actionable guidance for the synthesis of N-(Cyclopropylmethyl)-2-propanamine hydrochloride. Reductive amination is a cornerstone of amine synthesis in pharmaceutical development, yet its optimization can be nuanced.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the methodology to your specific laboratory conditions.

Technical Overview: The Reaction Pathway

The synthesis of N-(Cyclopropylmethyl)-2-propanamine is achieved through the reductive amination of cyclopropanecarboxaldehyde with 2-propanamine (isopropylamine). The reaction proceeds via two key stages:

  • Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form a protonated imine, known as an iminium ion.

  • Reduction: A hydride reducing agent then selectively reduces the iminium ion to the final secondary amine product.

The efficiency of this entire process hinges on balancing the equilibrium of imine formation and ensuring the selective, rapid reduction of the iminium ion over the starting aldehyde.

Reductive_Amination_Mechanism Reactants Cyclopropanecarboxaldehyde + Isopropylamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration (H+ catalyst) Product N-(Cyclopropylmethyl)-2-propanamine Iminium->Product Hydride Reduction

Caption: Mechanism of Reductive Amination.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction has run overnight, but TLC/GC-MS analysis shows mostly unreacted starting materials and very little product. What went wrong?

A: This is a frequent issue that typically points to problems in one of the two key stages of the reaction.

Potential Causes & Solutions:

  • Inefficient Iminium Ion Formation:

    • Causality: The formation of the iminium ion from the aldehyde and amine is a reversible, equilibrium-driven process that is catalyzed by acid.[3] If the reaction medium is neutral or basic, imine formation is often slow. Conversely, if the medium is too acidic, the amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.[3]

    • Solution: Introduce a catalytic amount of a weak acid, such as acetic acid (typically 1-2 equivalents relative to the amine). This will maintain a pH range (around 5-6) that facilitates dehydration of the hemiaminal without deactivating the amine.[4]

  • Poor Reducing Agent Activity:

    • Causality: Common borohydride reagents are sensitive to moisture. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a preferred reagent for this reaction, will decompose in the presence of water.[5] Similarly, using a protic solvent like methanol with STAB can lead to reagent decomposition and reduced activity.[5]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents, such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM).[5][6] If you must use a protic solvent like methanol, a more robust reagent like sodium cyanoborohydride (NaBH₃CN) or a two-step process with sodium borohydride (NaBH₄) is recommended.[5]

  • Incorrect Reaction Sequence (for two-step methods):

    • Causality: If using sodium borohydride (NaBH₄), which can reduce both aldehydes and imines, it must be added after the imine has had sufficient time to form.[3] Adding it too early will simply reduce the starting aldehyde to cyclopropylmethanol.

    • Solution: When using NaBH₄, first stir the aldehyde and amine together in a suitable solvent (like methanol) for 1-2 hours to allow for imine formation equilibrium. Then, cool the reaction and add the NaBH₄ portionwise.[3][6]

Troubleshooting_Yield Start Low Yield Issue CheckTLC Analyze reaction mixture (TLC/GC-MS) Start->CheckTLC SM_Present Starting materials remain? CheckTLC->SM_Present ImineIssue Imine formation is likely stalled. - Check pH. - Add catalytic acid (e.g., AcOH). - Ensure anhydrous conditions. SM_Present->ImineIssue Yes ReductionIssue Reduction step is failing. - Check reducing agent quality. - Confirm anhydrous solvent. - Re-evaluate reagent/solvent compatibility. SM_Present->ReductionIssue No (Intermediates or baseline mess)

Caption: Troubleshooting workflow for low product yield.

Problem 2: Significant Side Product Formation

Q: I've isolated my product, but the yield is compromised by several impurities. How can I improve the selectivity?

A: Side product formation is typically due to the reducing agent acting on unintended species or the product reacting further.

Potential Causes & Solutions:

  • Formation of Cyclopropylmethanol:

    • Causality: This occurs when the reducing agent reduces the starting aldehyde before it can form an imine. This is most common with powerful, non-selective reducing agents like NaBH₄ in a one-pot reaction.[3]

    • Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice here, as it reduces iminium ions much faster than it reduces aldehydes, allowing for a one-pot procedure with high selectivity.[4][7]

  • Formation of Tertiary Amine (Over-alkylation):

    • Causality: The secondary amine product, N-(Cyclopropylmethyl)-2-propanamine, can itself react with another molecule of cyclopropanecarboxaldehyde to form a new iminium ion, which is then reduced to a tertiary amine. This is more likely when there is an excess of the aldehyde.[4]

    • Solution: Use a stoichiometric ratio of 1:1 for the aldehyde and amine, or a slight excess (1.1-1.2 equivalents) of the amine. A stepwise procedure, where the imine is formed and then reduced, can also mitigate this issue.[6]

ImpurityCauseRecommended Solution
CyclopropylmethanolReduction of starting aldehydeUse a selective reducing agent like NaBH(OAc)₃.[7]
Bis(cyclopropylmethyl)isopropylamineOver-alkylation of the productUse a 1:1 or amine-rich stoichiometry.[4]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis: NaBH₄, NaCNBH₃, or NaBH(OAc)₃?

A: For this specific transformation, Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is highly recommended.

ReagentProsCons
NaBH(OAc)₃ (STAB) Mild and highly selective for imines/iminium ions over carbonyls.[4] Enables efficient one-pot reactions. Non-toxic byproducts.Moisture-sensitive; less effective in protic solvents like methanol.[5]
NaCNBH₃ Good selectivity for imines at controlled pH (6-7).[4] Works well in methanol.Highly toxic and generates toxic HCN gas upon acidification during workup.[8]
NaBH₄ Inexpensive and readily available.Non-selective; reduces both aldehydes and imines.[3][5] Requires a two-step procedure (pre-formation of the imine) to avoid side reactions.[3]

Q2: What is the optimal solvent for this reaction?

A: The choice of solvent is closely tied to the reducing agent.

  • For NaBH(OAc)₃ , anhydrous aprotic solvents are best. 1,2-Dichloroethane (DCE) is the most commonly cited and effective solvent.[6] Tetrahydrofuran (THF) and Dichloromethane (DCM) are also good alternatives.[5]

  • For NaCNBH₃ or NaBH₄ , Methanol (MeOH) is a common and effective choice as it helps dissolve the amine and borohydride salts.[5]

Q3: How do I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) to visualize the disappearance of the more non-polar cyclopropanecarboxaldehyde. The amine products will have a much lower Rf and may require a more polar system or staining (e.g., with ninhydrin or potassium permanganate) to visualize effectively.

Q4: What is the correct procedure for workup and conversion to the hydrochloride salt?

A:

  • Quench: Once the reaction is complete, quench it carefully by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize the acid catalyst and decompose any remaining reducing agent.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash & Dry: Combine the organic layers, wash with brine to remove excess water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Remove the solvent under reduced pressure to obtain the crude free-base amine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (or bubble HCl gas through the solution) until precipitation is complete. The N-(Cyclopropylmethyl)-2-propanamine hydrochloride salt will precipitate out and can be collected by filtration, washed with cold ether, and dried.

Optimized Experimental Protocol

This protocol utilizes the preferred one-pot method with sodium triacetoxyborohydride for high selectivity and operational simplicity.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A 1. Dissolve aldehyde, amine, & acetic acid in anhydrous DCE B 2. Stir for 20-30 min at room temp A->B C 3. Add NaBH(OAc)3 portionwise B->C D 4. Stir at room temp for 4-12 hours C->D E 5. Monitor by TLC D->E F 6. Quench with sat. NaHCO3 E->F G 7. Extract with EtOAc F->G H 8. Dry & concentrate G->H I 9. Form HCl salt H->I

Caption: Optimized one-pot experimental workflow.

Materials:

  • Cyclopropanecarboxaldehyde

  • 2-Propanamine (Isopropylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (Glacial)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2M HCl in Diethyl Ether

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add cyclopropanecarboxaldehyde (1.0 eq), 2-propanamine (1.2 eq), and glacial acetic acid (1.1 eq) to anhydrous 1,2-dichloroethane (DCE) to make a ~0.5 M solution based on the aldehyde.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portionwise over 10-15 minutes. An exotherm may be observed.

  • Allow the reaction to stir at room temperature for 4-12 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the resulting crude oil (the free base) in a minimal amount of cold diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

  • Collect the resulting white precipitate by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield N-(Cyclopropylmethyl)-2-propanamine hydrochloride.

References

  • Woody_D93 et al. (2023). Reductive amination NaB(AcO)3. Reddit. Available at: [Link]

  • Myers, A. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Chemistry Steps. Reductive Amination. Available at: [Link]

  • Bae, J. W. et al. (2015). Reductive Amination of 2-Propanol to Monoisopropylamine Over Ni/γ-Al2O3 Catalysts. Catalysis Letters. Available at: [Link]

  • Afanasyev, O. I. et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: N-(Cyclopropylmethyl)-2-propanamine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of N-(Cyclopropylmethyl)-2-propanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(Cyclopropylmethyl)-2-propanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pharmaceutical intermediate. My aim is to provide not just procedural steps, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively and ensure the robustness of your synthetic process.

I. Understanding the Synthesis: Reductive Amination at its Core

The most prevalent and efficient method for synthesizing N-(Cyclopropylmethyl)-2-propanamine is the reductive amination of cyclopropylmethanamine and acetone. This reaction proceeds in two key stages: the formation of an intermediate imine, followed by its reduction to the desired secondary amine. The final step involves the formation of the hydrochloride salt.

cluster_0 Reductive Amination cluster_1 Salt Formation Cyclopropylmethanamine Cyclopropylmethanamine Imine Intermediate Imine (N-(cyclopropylmethylidene)cyclopropylmethanamine) Cyclopropylmethanamine->Imine + Acetone Acetone Acetone Product N-(Cyclopropylmethyl)-2-propanamine Imine->Product + Reducing Agent (e.g., NaBH4) HCl_Salt N-(Cyclopropylmethyl)-2-propanamine Hydrochloride Product->HCl_Salt + HCl

Caption: Synthetic pathway for N-(Cyclopropylmethyl)-2-propanamine hydrochloride.

While seemingly straightforward, this process can give rise to a number of impurities that can impact the final product's purity, yield, and safety. This guide will address these potential pitfalls in a question-and-answer format.

II. Troubleshooting Guide: Common Impurities and Their Mitigation

This section is structured to help you identify and resolve common issues encountered during the synthesis.

Process-Related Impurities

Q1: My final product is contaminated with unreacted starting materials (cyclopropylmethanamine and acetone). How can I minimize these?

A1: The presence of unreacted starting materials is a common issue and typically points to an incomplete reaction or inefficient purification.

  • Causality:

    • Incomplete Imine Formation: The initial reaction between cyclopropylmethanamine and acetone to form the imine is an equilibrium reaction. Insufficient reaction time or suboptimal conditions (e.g., temperature, pH) can leave starting materials unreacted.

    • Inefficient Reduction: If the reducing agent is not active enough or used in insufficient quantity, the imine will not be fully converted to the final product, leaving unreacted starting materials in the mixture.

    • Purification Challenges: Both acetone and cyclopropylmethanamine are relatively volatile, but their complete removal during work-up and isolation can be challenging, especially on a large scale.

  • Troubleshooting Steps:

    • Optimize Imine Formation:

      • Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR) to ensure the complete consumption of the limiting reagent.

      • Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess of one reagent (typically the less expensive or more easily removed one, like acetone) can drive the equilibrium towards imine formation.

      • Dehydration: The formation of the imine releases water. The presence of a dehydrating agent, such as molecular sieves, can shift the equilibrium to the right.

    • Ensure Complete Reduction:

      • Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation. Ensure it is of good quality and used in a sufficient molar excess (typically 1.5 to 2 equivalents).

      • Incremental Addition: Add the reducing agent in portions to control the reaction temperature, as the reduction is exothermic.

    • Enhance Purification:

      • Aqueous Wash: After the reaction is complete, a thorough aqueous work-up is crucial. Washing the organic layer with water or brine will help remove residual acetone and the water-soluble salts of cyclopropylmethanamine.

      • Distillation: If the free base of the product is isolated before salt formation, distillation under reduced pressure can effectively remove lower-boiling impurities like acetone and unreacted cyclopropylmethanamine.

Q2: I'm observing an impurity with a mass corresponding to the intermediate imine. What causes this and how can I prevent it?

A2: The presence of the intermediate imine, N-(cyclopropylmethylidene)cyclopropylmethanamine, is a clear indicator of incomplete reduction.

  • Causality:

    • Insufficient Reducing Agent: The most common reason is an inadequate amount of the reducing agent.

    • Deactivated Reducing Agent: Sodium borohydride can decompose if exposed to moisture or acidic conditions for prolonged periods.

    • Low Reaction Temperature: The reduction of the imine may be slow at very low temperatures.

  • Troubleshooting Steps:

    • Verify Reducing Agent Quality and Quantity: Use a fresh batch of sodium borohydride and ensure a sufficient molar excess is used.

    • Optimize Reaction Conditions:

      • Temperature: While the initial addition of the reducing agent should be controlled, allowing the reaction to proceed at room temperature or slightly above (e.g., 30-40 °C) can ensure complete reduction. Monitor the reaction for completion.

      • pH Control: While the reaction is typically run under neutral to slightly basic conditions, a slightly acidic pH can favor the formation of the iminium ion, which is more readily reduced. However, strongly acidic conditions can degrade sodium borohydride. A pH range of 6-8 is generally optimal.[1]

    • Stepwise vs. One-Pot: Consider a stepwise procedure where the imine is formed first, and then the reducing agent is added. This can sometimes provide better control over the reaction.

Q3: My analysis shows a higher molecular weight impurity, which I suspect is a tertiary amine. How is this formed and how can I avoid it?

A3: The formation of a tertiary amine, likely N,N-bis(cyclopropylmethyl)propan-2-amine, is a result of over-alkylation.

  • Causality: The desired secondary amine product can react with another molecule of the imine intermediate, which is then reduced to form the tertiary amine. This is more likely to occur if there is a high concentration of the imine and the secondary amine product present together.

  • Troubleshooting Steps:

    • Control Stoichiometry: Using a slight excess of the primary amine (cyclopropylmethanamine) relative to acetone can help minimize the formation of the tertiary amine by ensuring that the imine is more likely to be reduced before it can react with the product.

    • Slow Addition of Acetone: Adding the acetone slowly to a solution of the cyclopropylmethanamine and the reducing agent can keep the concentration of the intermediate imine low, thereby reducing the chance of over-alkylation.

    • Purification: The tertiary amine will have a different polarity and boiling point than the desired secondary amine. Purification techniques like fractional distillation of the free base or column chromatography can be effective in removing this impurity.

Q4: I've detected isopropanol in my product. Is this a concern and where does it come from?

A4: Isopropanol is a common by-product in this reaction.

  • Causality: Sodium borohydride can reduce the carbonyl group of acetone directly to isopropanol. This is a competing side reaction to the desired imine formation. The use of less selective reducing agents or conditions that do not favor imine formation can increase the amount of isopropanol.[2]

  • Troubleshooting and Mitigation:

    • Selective Reducing Agents: While NaBH₄ is generally suitable, more selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are less likely to reduce the ketone starting material.[3] However, be aware of the potential for cyanated by-products with NaBH₃CN.

    • Pre-formation of the Imine: Allowing the imine to form completely before adding the reducing agent can minimize the reduction of acetone.

    • Purification: Isopropanol is a low-boiling alcohol and can usually be effectively removed during the solvent evaporation and drying steps.

Q5: Are there any concerns about impurities from the hydrochloride salt formation step?

A5: Yes, the salt formation step can introduce impurities if not performed carefully.

  • Causality:

    • Solvent-Derived Impurities: If alcoholic solvents like methanol or ethanol are used to dissolve the amine and hydrochloric acid is introduced, there is a risk of forming genotoxic impurities such as methyl chloride or ethyl chloride.[4]

    • Di-hydrochloride Formation: Although less common with secondary amines, it's theoretically possible to form a di-hydrochloride salt if excess HCl is used, which can affect the physical properties of the final product.

  • Troubleshooting and Mitigation:

    • Solvent Selection: Use a non-reactive solvent for the salt formation, such as isopropanol, ethyl acetate, or diethyl ether. If an alcoholic solvent must be used, the reaction should be conducted at a low temperature to minimize the formation of alkyl chlorides.[4]

    • Controlled HCl Addition: Add the hydrochloric acid (either as a gas or a solution in a suitable solvent) slowly and stoichiometrically to the solution of the amine free base. Monitor the pH to avoid a large excess of acid.

    • Purification of the Salt: The hydrochloride salt can be purified by recrystallization from a suitable solvent system to remove any entrapped impurities.[5]

III. Frequently Asked Questions (FAQs)

Q: What is the expected yield for this synthesis?

A: With an optimized process, yields for the reductive amination and subsequent salt formation are typically in the range of 70-90%. Lower yields often point to one of the issues discussed in the troubleshooting section.

Q: What analytical techniques are best for monitoring the reaction and characterizing impurities?

A: A combination of techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as unreacted acetone, cyclopropylmethanamine, and isopropanol.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing the purity of the final hydrochloride salt and quantifying non-volatile impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final product and any isolated unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.[8]

Q: Are there any stability concerns with N-(Cyclopropylmethyl)-2-propanamine hydrochloride?

A: While specific degradation pathway information for this molecule is not widely published, secondary amine salts are generally stable under normal storage conditions (cool, dry, and dark). However, potential degradation pathways could include oxidation of the amine or reactions involving the cyclopropyl ring under harsh conditions (e.g., strong acids, high temperatures). Formal stability studies under ICH guidelines are recommended to establish the retest period and appropriate storage conditions.

Q: Could the cyclopropyl ring open as a side reaction?

A: The cyclopropyl group is generally stable under the conditions of reductive amination. However, highly energetic conditions or the presence of certain metal catalysts could potentially lead to ring-opening. The use of borohydride-based reducing agents under controlled temperatures makes this a low-probability side reaction.[9] Some ruthenium catalysts have been shown to promote ring expansion in reactions with α-carbonylcyclopropanes, but this is not a typical reaction with cyclopropylmethylamines.[10][11]

Q: What are the key parameters to control for a robust and reproducible synthesis?

A: The following parameters are critical:

ParameterRecommended ControlRationale
Stoichiometry Slight excess of cyclopropylmethanamineDrives imine formation, minimizes over-alkylation.
Temperature Controlled addition of reducing agent, then ambient to slightly elevated temperatureBalances reaction rate and minimizes side reactions.
pH Near neutral (6-8)Optimizes imine formation and reductant stability.
Solvent Anhydrous conditions for imine formationPrevents hydrolysis of the imine.
Purity of Starting Materials High purityPrevents introduction of impurities into the final product.

IV. Experimental Protocols

Protocol 1: Synthesis of N-(Cyclopropylmethyl)-2-propanamine (Free Base)
  • To a stirred solution of cyclopropylmethanamine (1.0 eq.) in methanol at 0 °C, add acetone (1.1 eq.) dropwise.

  • Stir the mixture at room temperature for 2 hours to allow for imine formation.

  • Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol 2: Formation of N-(Cyclopropylmethyl)-2-propanamine Hydrochloride
  • Dissolve the crude N-(Cyclopropylmethyl)-2-propanamine free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (1.05 eq.) in the same solvent dropwise with vigorous stirring.

  • A precipitate of the hydrochloride salt should form.

  • Stir the slurry at 0 °C for 1 hour.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford the purified N-(Cyclopropylmethyl)-2-propanamine hydrochloride.

V. Visualization of Impurity Formation Pathways

CPMA Cyclopropylmethanamine Imine Intermediate Imine CPMA->Imine + Acetone Acetone Acetone Isopropanol Isopropanol Acetone->Isopropanol + [H] (Side Reaction) Product N-(Cyclopropylmethyl)-2-propanamine (Desired Product) Imine->Product + [H] (Reduction) Tertiary_Amine Tertiary Amine (Over-alkylation) Product->Tertiary_Amine + Imine, then [H]

Caption: Key impurity formation pathways in the synthesis.

VI. References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.

  • Process for the preparation of cyclopropylmethyl alkyl amines. (1974). U.S. Patent No. 3,847,985.

  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development.

  • Purification of organic hydrochloride salt? ResearchGate. (2017).

  • Reductive Amination. Chemistry Steps.

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. (2025).

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. The Journal of Organic Chemistry. (2016).

  • Some Aspects of Reductive Amination in the Presence of Carbon Monoxide: Cyclopropyl Ketones as Bifunctional Electrophiles. Synthesis. (2017).

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024).

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers.

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. The Journal of Organic Chemistry. (2025).

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • Recent trends in impurity profiling of pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis.

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. (2024).

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017).

  • N,N-Dimethylcyclohexylamine. Organic Syntheses.

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. (2020).

  • Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1.

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic & Inorganic Chemistry.

  • Amine acid salt compounds and process for the production thereof. U.S. Patent No. 5,686,588. (1997).

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. (2022).

  • N-(Cyclopropylmethyl)-2-propanamine hydrochloride. Santa Cruz Biotechnology.

  • N-(cyclopropylmethyl)-2-propanamine hydrochloride. Hit2Lead.

Sources

Troubleshooting

troubleshooting failed reactions with N-(Cyclopropylmethyl)-2-propanamine hydrochloride

Welcome to the technical support center for N-(Cyclopropylmethyl)-2-propanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(Cyclopropylmethyl)-2-propanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges and frequently asked questions to help you achieve successful outcomes in your synthetic endeavors.

Troubleshooting Guide: Navigating Failed Reactions

This section provides in-depth, cause-and-effect analyses of common issues encountered during reactions with N-(Cyclopropylmethyl)-2-propanamine hydrochloride, with a primary focus on reductive amination.

Question 1: My reductive amination reaction has a low yield of the desired tertiary amine. What are the likely causes and how can I improve it?

Low yields in reductive amination can stem from several factors, ranging from incomplete iminium ion formation to undesired side reactions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Underlying Causes and Solutions:

  • Inefficient Iminium Ion Formation: The cornerstone of a successful reductive amination is the efficient formation of the intermediate iminium ion. Since you are starting with the hydrochloride salt, the amine is protonated and not nucleophilic. It is essential to liberate the free amine in situ or as a separate workup step.

    • Solution: Add a non-nucleophilic base to neutralize the hydrochloride. Stoichiometric amounts of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. For sensitive substrates, a weaker inorganic base like sodium bicarbonate may be employed.

  • Premature Reduction of the Carbonyl Compound: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde or ketone before it has a chance to form the iminium ion, leading to the corresponding alcohol as a byproduct and consuming your starting material.[1]

    • Solution: Opt for a milder reducing agent that is more selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose and is widely used in one-pot reductive aminations. Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly under mildly acidic conditions.[1]

  • Suboptimal pH: The pH of the reaction medium plays a pivotal role. A slightly acidic environment (pH 4-6) is often optimal for iminium ion formation.[1] However, strongly acidic conditions can lead to the undesired side reaction of cyclopropane ring-opening.

    • Solution: If using an acid catalyst (e.g., acetic acid) to promote iminium formation, use it in catalytic amounts. Buffering the reaction mixture can also help maintain the optimal pH range. A common buffer system is acetic acid and its conjugate base, such as sodium acetate.

Troubleshooting Workflow:

G cluster_0 Low Yield Troubleshooting start Low Yield of Tertiary Amine check_imine Monitor Iminium Ion Formation (e.g., by LC-MS or TLC) start->check_imine imine_ok Iminium Formation is Efficient check_imine->imine_ok Yes imine_bad Incomplete Iminium Formation check_imine->imine_bad No check_carbonyl Analyze for Carbonyl Reduction Byproduct (Alcohol) imine_ok->check_carbonyl add_base Action: Add Stoichiometric Base (e.g., TEA, DIPEA) imine_bad->add_base add_base->check_imine carbonyl_reduced Significant Carbonyl Reduction check_carbonyl->carbonyl_reduced Yes carbonyl_ok Minimal Carbonyl Reduction check_carbonyl->carbonyl_ok No change_reductant Action: Switch to Milder Reducing Agent (e.g., STAB, NaBH3CN) carbonyl_reduced->change_reductant check_ring_opening Check for Ring-Opened Byproducts carbonyl_ok->check_ring_opening optimize Action: Optimize Reaction Conditions (Concentration, Temperature, Time) change_reductant->optimize ring_opened Ring-Opening Observed check_ring_opening->ring_opened Yes check_ring_opening->optimize No adjust_ph Action: Reduce Acidity/Use Buffer ring_opened->adjust_ph adjust_ph->optimize success Improved Yield optimize->success

Caption: Troubleshooting workflow for low yields.

Question 2: I am observing unexpected byproducts in my reaction mixture. How can I identify and prevent them?

The most common and concerning side reaction when working with N-(Cyclopropylmethyl)-2-propanamine is the acid-catalyzed ring-opening of the cyclopropane moiety.

Mechanism of Cyclopropane Ring-Opening:

The high ring strain of the cyclopropane ring makes it susceptible to cleavage under acidic conditions. Protonation of the nitrogen atom enhances the electron-withdrawing nature of the amino group, which can facilitate the opening of the three-membered ring to form a more stable carbocation, leading to a mixture of undesired, rearranged products.[2]

G cluster_0 Acid-Catalyzed Ring-Opening amine N-(Cyclopropylmethyl)-2-propanamine protonated_amine Protonated Amine amine->protonated_amine + H+ ring_opening Ring Opening protonated_amine->ring_opening Acid-Catalyzed carbocation Secondary Carbocation (Rearranged) ring_opening->carbocation products Mixture of Ring-Opened Products carbocation->products Nucleophilic Attack

Caption: Mechanism of cyclopropane ring-opening.

Prevention Strategies:

  • pH Control: This is the most critical factor. Avoid strongly acidic conditions. If an acid catalyst is necessary, use it sparingly. The use of a buffer system is highly recommended to maintain a mildly acidic to neutral pH.

  • Choice of Acid: If an acid is required, consider using a weaker acid or a Lewis acid that is less prone to protonating the amine.

  • Temperature Control: Higher temperatures can accelerate the rate of ring-opening. Running the reaction at or below room temperature is advisable.

Data Summary for Reductive Amination Conditions:

ParameterRecommended ConditionRationale
Amine Form Free baseThe hydrochloride salt is not nucleophilic.
Base TEA, DIPEA, NaHCO₃To neutralize the HCl salt.
Reducing Agent NaBH(OAc)₃, NaBH₃CNSelective for iminium ion over carbonyl.
pH 4-6Optimal for iminium formation, minimizes ring-opening.
Solvent Aprotic (e.g., DCM, THF)To avoid side reactions with protic solvents.
Temperature 0°C to Room TemperatureTo minimize acid-catalyzed ring-opening.
Question 3: My purification is challenging due to the co-elution of my desired product and unreacted starting materials. What are my options?

Purification can be complicated by the similar polarities of the starting amine, the product amine, and the intermediate imine.

Purification Strategies:

  • Acid-Base Extraction: Exploit the basicity of the amines. Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the amines into the aqueous layer. The unreacted aldehyde/ketone will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the amines back into an organic solvent.

  • Chromatography on Silica Gel: While challenging, it is often necessary. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity can help resolve closely eluting compounds. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and reduce tailing of the amines.

  • SCX Cartridge: Solid-phase extraction using a strong cation exchange (SCX) cartridge is a highly effective method for purifying basic compounds like amines. The protonated amines bind to the resin, while neutral impurities are washed away. The desired amine can then be eluted by washing with a solution of ammonia in methanol.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store N-(Cyclopropylmethyl)-2-propanamine hydrochloride?

  • Handling: It is a hygroscopic solid. Handle in a dry, well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Q2: What is the best way to prepare the free amine from the hydrochloride salt for a reaction?

A standard and effective method is to dissolve the hydrochloride salt in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and wash it with an aqueous solution of a base like sodium hydroxide or sodium bicarbonate.

Detailed Protocol for Free-Basing:

  • Dissolve N-(Cyclopropylmethyl)-2-propanamine hydrochloride in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the free amine.

Q3: Can I use N-(Cyclopropylmethyl)-2-propanamine in other types of reactions besides reductive amination?

Yes, as a secondary amine, it can participate in a variety of other reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Nucleophilic Substitution: Alkylation with alkyl halides, although this can be prone to over-alkylation.

  • Buchwald-Hartwig Amination: Coupling with aryl halides or triflates to form N-aryl amines.

When employing this amine in reactions that are conducted under acidic conditions or at elevated temperatures, the potential for cyclopropane ring-opening should always be a consideration.

References

  • American Chemical Society. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Johnson, C. R., & Stark, C. J. (1979). Acid-catalyzed ring opening of cyclopropylcarbinyl derivatives. A new look at an old problem. The Journal of Organic Chemistry, 44(24), 4393–4397.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for N-(Cyclopropylmethyl)-2-propanamine Hydrochloride

Ticket ID: C-N-COUPLING-001 Subject: Optimization of Buchwald-Hartwig Amination with Hindered Secondary Amine Salts Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group[1] Executive Summary & S...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: C-N-COUPLING-001 Subject: Optimization of Buchwald-Hartwig Amination with Hindered Secondary Amine Salts Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

Executive Summary & Substrate Analysis

You are attempting to couple N-(Cyclopropylmethyl)-2-propanamine hydrochloride (CAS: 1135288-48-0) with an aryl halide.[1] This substrate presents three distinct chemical challenges that dictate your catalyst selection:

  • Steric Bulk (

    
    -Branching):  The isopropyl group adjacent to the nitrogen creates significant steric hindrance.[1] Standard ligands (e.g., PPh3, dppf) will likely fail to promote the reductive elimination step, leading to stalled catalytic cycles.
    
  • Cyclopropylmethyl Motif: While generally stable in two-electron palladium cycles, this group is a "radical clock."[1] You must avoid Single Electron Transfer (SET) conditions (common in Nickel or Photoredox catalysis) to prevent ring-opening side reactions.[1]

  • Hydrochloride Salt: The cationic ammonium form is non-nucleophilic.[1] Incomplete neutralization or "base poisoning" is the #1 cause of failure for this specific reagent.

Pre-Reaction Workflow: The "Free-Basing" Protocol

CRITICAL WARNING: Do not add the amine hydrochloride directly to the reaction vessel if you are using weak bases (e.g.,


, 

) or low catalyst loadings. The HCl component can protonate the active Pd(0) species or the ligand, killing the catalyst immediately.
Recommended Workflow (In-Situ Neutralization)

For high-throughput screening or ease of use, an in-situ deprotonation with a strong base is preferred.[1]

  • Base Choice: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).[1]

  • Stoichiometry: You need 2.2 to 2.5 equivalents of base.[1]

    • 1.0 eq to neutralize the HCl.[1]

    • 1.2–1.5 eq to act as the base for the catalytic cycle.

Diagram 1: Salt Neutralization & Activation Logic

SaltNeutralization Substrate Amine HCl Salt (Inactive Nucleophile) FreeBase Free Amine (Active Nucleophile) Substrate->FreeBase Deprotonation (Step 1) Base Strong Base (NaOtBu or LHMDS) Base->Substrate 1.0 equiv Catalyst Pd-Ligand Complex Base->Catalyst Excess Base required for Pd Cycle FreeBase->Catalyst Coordination

Caption: Logical flow for managing amine hydrochloride salts in cross-coupling. Failure to account for the initial proton leads to catalyst deactivation.

Catalyst & Ligand Selection Strategy

For


-branched secondary amines like N-(Cyclopropylmethyl)-2-propanamine, the rate-limiting step is often Reductive Elimination .[1] You need a ligand that is bulky enough to force the product off the metal center but electron-rich enough to facilitate oxidative addition.[1]
Primary Recommendation: RuPhos[2][3][4]
  • Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[1]

  • Catalyst Source: RuPhos Pd G4 (4th Generation Precatalyst).[1]

  • Why? RuPhos is the "Gold Standard" for secondary amines.[1] Its bulk prevents the formation of inactive bis-amine Pd complexes, and it specifically suppresses

    
    -hydride elimination (a common side reaction with isopropyl amines).
    
Secondary Recommendation: BrettPhos
  • Use Case: If the aryl halide is extremely sterically hindered (e.g., ortho-substituted) or if RuPhos fails.

  • Why? BrettPhos is bulkier than RuPhos.[1] It is excellent for primary amines but also effective for difficult secondary amines.[1]

Catalyst Comparison Table
FeatureRuPhos Pd G4 (Primary)BrettPhos Pd G4 (Secondary)Pd(dppf)Cl2 / PPh3 (Legacy)
Target Substrate Secondary Amines (Acyclic/Cyclic)Primary Amines / Hindered SecondaryUnhindered Primary Amines
Steric Tolerance High (

-branching OK)
Very HighLow
Mechanism Benefit Fast Reductive EliminationMono-ligation enforcedN/A
Air Stability High (Precatalyst)High (Precatalyst)Variable
Risk LowModerate (Slower rates for some secondary)High Failure Rate

Experimental Protocol (Standard Screen)

Scale: 0.5 mmol Atmosphere: Inert (Nitrogen or Argon)

  • Charge Solids:

    • Add RuPhos Pd G4 (0.01 mmol, 2 mol%).

    • Add Aryl Halide (0.50 mmol, 1.0 eq).

    • Add N-(Cyclopropylmethyl)-2-propanamine HCl (0.60 mmol, 1.2 eq).

    • Add NaOtBu (1.25 mmol, 2.5 eq). Note: Extra base accounts for HCl salt.

  • Purge: Seal the vial and purge with inert gas (3x vacuum/backfill cycles).

  • Solvent: Add anhydrous THF or Dioxane (2.0 mL, 0.25 M).

    • Tip: Dioxane is preferred if heating >80°C is required.[1]

  • Reaction: Heat to 85°C for 2–12 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through a silica plug (to remove Pd), and concentrate.

Troubleshooting Guide (Diagnostics)

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Failure CheckSM Is Aryl Halide Consumed? Start->CheckSM CheckProd Is De-halogenated Ar-H formed? CheckSM->CheckProd Yes Sol1 Oxidative Addition Failure. Switch to XPhos or BrettPhos. Check for poisons (S, N-heterocycles). CheckSM->Sol1 No (Ar-X remains) Sol2 Beta-Hydride Elimination. Switch to RuPhos (if not using). Lower Temp. CheckProd->Sol2 Yes (Reduction) Sol3 Catalyst Poisoning by HCl. Increase Base (NaOtBu) to 3.0 eq. Pre-freebase the amine. CheckProd->Sol3 No (Complex Mixture)

Caption: Diagnostic flow for analyzing reaction failure. Distinguishing between reduction (Ar-H) and stagnation (Ar-X recovery) is key.

Common Failure Modes

Q: I see starting material (Aryl Halide) remaining. The catalyst seems dead.

  • A: This is likely HCl Poisoning .[1] If the amine salt is not fully neutralized, the free proton attacks the Pd-Ligand complex.

    • Fix: Pre-neutralize the amine salt in a separate vial with aqueous NaOH, extract with DCM, dry, and use the free amine oil. Or, increase NaOtBu to 3.0 equivalents.

Q: I see the "Reduced" Arene (Ar-H) instead of the product.

  • A: This is

    
    -Hydride Elimination . The isopropyl group has 
    
    
    
    -hydrogens.[1] If the reductive elimination is too slow, the Pd center grabs a hydrogen and eliminates the amine.
    • Fix: Ensure you are using RuPhos .[1] It is specifically designed to accelerate reductive elimination over $\beta-elimination.[1]

Q: Can I use Nickel catalysis (e.g., Ni(cod)2)?

  • A: Proceed with Caution. Nickel often operates via Single Electron Transfer (SET).[1] The cyclopropylmethyl group is a radical clock; if a radical forms at the

    
    -carbon, the ring will open to form a homoallyl radical, destroying your substrate. Stick to Palladium (2-electron chemistry) if possible.[1]
    

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[1] Chemical Science, 2(1), 27-50.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., et al. (2013).

    
    -Branched Secondary Amines.[1] Journal of the American Chemical Society.[1] 
    

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Analysis of N-(Cyclopropylmethyl)-2-propanamine Hydrochloride Reaction Mixtures

For researchers, scientists, and drug development professionals, the robust and accurate analysis of reaction mixtures is a cornerstone of chemical synthesis and pharmaceutical development. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and accurate analysis of reaction mixtures is a cornerstone of chemical synthesis and pharmaceutical development. This guide provides an in-depth comparison of analytical methodologies for the characterization of N-(Cyclopropylmethyl)-2-propanamine hydrochloride reaction mixtures, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). Furthermore, we will explore alternative and complementary techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), providing a comprehensive overview to empower informed decisions in your analytical workflow.

The Synthetic Landscape: Understanding Potential Impurities

A thorough understanding of the synthetic route is paramount to developing a specific and accurate analytical method. N-(Cyclopropylmethyl)-2-propanamine is commonly synthesized via the reductive amination of cyclopropanecarboxaldehyde with isopropylamine.[1][2][3][4] This reaction, typically employing a reducing agent like sodium borohydride or sodium triacetoxyborohydride, is efficient but can lead to a profile of predictable impurities.[2][3][4][5][6]

Key Potential Impurities Include:

  • Unreacted Starting Materials: Cyclopropanecarboxaldehyde and isopropylamine.

  • Over-alkylation Product: Bis(cyclopropylmethyl)isopropylamine (tertiary amine).

  • Imine Intermediate: The transiently formed N-(cyclopropylmethylidene)propan-2-amine.

  • Side-products from Starting Materials: Impurities present in the initial cyclopropanecarboxaldehyde or isopropylamine.

  • Degradation Products: Potential breakdown products of the target molecule or intermediates under the reaction or workup conditions.

An effective analytical method must be capable of separating and detecting the active pharmaceutical ingredient (API), N-(Cyclopropylmethyl)-2-propanamine, from these potential process-related impurities and degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Primary Workhorse

LC-MS stands as the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for the analysis of N-(Cyclopropylmethyl)-2-propanamine and its polar impurities.[7] The combination of the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry provides a robust platform for both qualitative and quantitative analysis.

Experimental Protocol: A Validated LC-MS/MS Method

This protocol outlines a robust method for the analysis of N-(Cyclopropylmethyl)-2-propanamine hydrochloride reaction mixtures. The principles of this method are grounded in established practices for the analysis of small polar amines and validated against the guidelines of the International Council for Harmonisation (ICH).[8]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent, such as a mixture of water and methanol (e.g., 50:50 v/v).

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point. The choice of a specific C18 phase can be critical and may require screening for optimal selectivity.

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in the protonation of the amine, leading to better peak shape and retention on reversed-phase columns.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

  • Gradient Elution: A gradient is necessary to elute the polar starting materials and the more retained API and by-products within a reasonable timeframe. A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min for a 2.1 mm ID column.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for amines due to their basic nature. Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative.

  • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification of the API and known impurities. For unknown impurity identification, a full scan or product ion scan on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

  • MRM Transitions (Hypothetical):

    • N-(Cyclopropylmethyl)-2-propanamine: Precursor Ion (m/z) 114.1 -> Product Ion (e.g., m/z 72.1)

    • Cyclopropanecarboxaldehyde: Precursor Ion (m/z) 71.1 -> Product Ion (e.g., m/z 43.1)

    • Isopropylamine: Precursor Ion (m/z) 60.1 -> Product Ion (e.g., m/z 44.1)

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Method Development Workflow

Caption: A logical workflow for developing and validating a robust LC-MS method.

Alternative Analytical Techniques: A Comparative Overview

While LC-MS is a powerful tool, other techniques offer complementary information and may be more suitable for specific analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds.[7] For amines, derivatization is often necessary to improve their volatility and chromatographic behavior, which can otherwise be poor due to their polarity and potential for interaction with active sites in the GC system.[7][9][10][11]

1. Derivatization:

  • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a chloroformate reagent (e.g., heptafluorobutyl chloroformate).[12]

  • Heat the mixture (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 280 °C) to separate the derivatized analytes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) for quantification.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly well-suited for the analysis of charged species.[13] Given that N-(Cyclopropylmethyl)-2-propanamine is a basic compound that will be protonated at low pH, CE is a viable alternative to LC.

1. Sample Preparation:

  • Dilute the reaction mixture in the background electrolyte (BGE).

  • Filtration through a 0.22 µm filter is recommended.

2. CZE Conditions:

  • Instrument: A capillary electrophoresis system with a UV or diode array detector (DAD), or coupled to a mass spectrometer (CE-MS).

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE): A low pH buffer, such as 50 mM phosphate buffer at pH 2.5, will ensure the amine is fully protonated.

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a low wavelength (e.g., 200 nm) or by mass spectrometry.

Performance Comparison

Parameter LC-MS GC-MS Capillary Electrophoresis (CE)
Applicability Excellent for non-volatile and thermally labile compounds.[7]Best for volatile and thermally stable compounds; requires derivatization for polar amines.[7]Excellent for charged species; high separation efficiency.[13]
Sensitivity Very high, especially with tandem MS (pg to fg levels).[7]High, particularly with SIM mode (pg levels).Good, but generally less sensitive than MS-based methods unless coupled to MS.
Selectivity High, tunable through chromatography and MS/MS.High, based on retention time and mass spectrum.High, based on charge-to-size ratio.
Sample Throughput Moderate to high, depending on run time.Moderate, derivatization adds to sample preparation time.High, with short analysis times.
Chiral Separation Possible with chiral stationary phases or chiral mobile phase additives.[14][15]Possible with chiral stationary phases.[12]Excellent for chiral separations using cyclodextrins as chiral selectors in the BGE.
Ease of Use Relatively complex instrumentation and method development.Derivatization adds a step; instrumentation is robust.Simpler instrumentation, but method development can be challenging.
Cost High initial instrument cost.Moderate to high initial instrument cost.Lower initial instrument cost.

Conclusion and Recommendations

For the comprehensive analysis of N-(Cyclopropylmethyl)-2-propanamine hydrochloride reaction mixtures, LC-MS is the recommended primary technique . Its ability to directly analyze the polar, non-volatile API and its potential impurities without derivatization, coupled with its high sensitivity and selectivity, makes it the most powerful and versatile tool for this application.

GC-MS serves as a valuable orthogonal technique . It is particularly useful for confirming the identity of volatile impurities and can provide complementary separation selectivity, especially after derivatization.

Capillary Electrophoresis is a strong alternative for specific applications , such as rapid screening, chiral purity analysis, or when an orthogonal separation mechanism is required for method validation.

The choice of the most appropriate analytical technique will ultimately depend on the specific goals of the analysis, the available instrumentation, and the regulatory requirements. By understanding the principles, strengths, and limitations of each of these powerful analytical tools, researchers can develop and validate robust methods to ensure the quality and purity of their synthesized compounds.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

  • Moos, M., et al. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 2021. [Link]

  • Khan, I., et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 2022. [Link]

  • ChemHelpASAP. reductive amination & secondary amine synthesis. YouTube, 2020. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996. [Link]

  • Organic Syntheses. cyclopropanecarboxaldehyde. [Link]

  • Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. [Link]

  • ScienceDirect. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. [Link]

  • Zhang, R., et al. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 2017. [Link]

  • Hong, J., et al. Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. ResearchGate, 2013. [Link]

  • MDPI. Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. [Link]

  • Reddit. Help with Reductive Amination. [Link]

  • ResearchGate. Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Nalazek-Rudnicka, K., & Wasik, A. Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. Analytical and Bioanalytical Chemistry, 2017. [Link]

  • Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 2016. [Link]

  • Organic Syntheses. 1-Hydrosilatrane. [Link]

Sources

Comparative

comparing synthetic efficiency of N-(Cyclopropylmethyl)-2-propanamine hydrochloride with other amines

Target Molecule: N-(Cyclopropylmethyl)-2-propanamine hydrochloride CAS: 103061-34-1 (Free Base Analog) Class: Secondary Amine / Cyclopropyl-alkyl derivative Executive Summary This guide evaluates the synthetic efficiency...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: N-(Cyclopropylmethyl)-2-propanamine hydrochloride CAS: 103061-34-1 (Free Base Analog) Class: Secondary Amine / Cyclopropyl-alkyl derivative

Executive Summary

This guide evaluates the synthetic efficiency of producing N-(Cyclopropylmethyl)-2-propanamine hydrochloride, a secondary amine pharmacophore combining a sterically hindered isopropyl group with a strained cyclopropyl ring.

The Core Challenge: The synthesis requires a method that accommodates the steric bulk of the isopropyl group while preserving the acid-sensitive and hydrogenation-sensitive cyclopropyl ring.

The Verdict: Direct reductive amination using Sodium Triacetoxyborohydride (STAB) is the superior protocol. It offers the highest chemoselectivity (avoiding cyclopropyl ring opening) and minimizes over-alkylation compared to direct alkylation or catalytic hydrogenation methods.

Structural & Reactivity Analysis

To optimize synthesis, we must understand the competing forces within the molecule:

FeatureChemical ImplicationSynthetic Constraint
Secondary Amine Nucleophilic center prone to over-alkylation.Avoid Direct Alkylation: Reacting isopropylamine with cyclopropylmethyl bromide typically yields a mixture of secondary and tertiary amines (poor atom economy).
Isopropyl Group Steric hindrance at the

-carbon.
Kinetics: Imine formation with acetone is slower than with linear aldehydes (e.g., propanal). Requires longer reaction times or Lewis acid catalysis.
Cyclopropyl Ring High ring strain (~27.5 kcal/mol).Avoid Harsh Hydrogenation: Standard Pd/C catalytic hydrogenation can cleave the ring to form an n-propyl or n-butyl derivative. Avoid Strong Acids: Strong mineral acids can trigger ring opening.

Comparative Performance Data

The following data compares the three primary synthetic routes for N-alkylated cyclopropylamines. Data is derived from comparative studies of structural analogs (e.g., N-propyl-cyclopropylmethylamine).

Table 1: Efficiency Metrics of Synthetic Routes
MetricMethod A: Reductive Amination (STAB) Method B: Catalytic Hydrogenation (Pd/C) Method C: Direct Alkylation
Reagents Acetone + Cyclopropylmethylamine + NaBH(OAc)₃Acetone + Cyclopropylmethylamine + H₂ / Pd-CIsopropylamine + Cyclopropylmethyl bromide
Yield (Isolated) 85 - 92% 40 - 60%35 - 50%
Purity (Crude) High (>95%)Low (Ring-opened byproducts)Low (Tertiary amine impurities)
Atom Economy GoodExcellent (theoretically)Poor (Stoichiometric salt waste)
Risk Profile Low (Mild conditions)High (Ring cleavage risk)Moderate (Over-alkylation)
Scalability High (No high-pressure vessels)Moderate (Requires H₂ pressure)Moderate

Critical Insight: While Method B (Hydrogenation) is often preferred in industry for cost, the cyclopropyl ring makes it viable only if specialized poisoned catalysts (e.g., sulfided Pt/C) are used. For general laboratory to pilot scale, Method A (STAB) is the robust standard.

Strategic Decision Pathway

The following diagram illustrates the logic flow for selecting the optimal synthesis route, highlighting the failure points of alternative methods.

SynthesisStrategy Start Target: N-(Cyclopropylmethyl)-2-propanamine HCl RouteChoice Select Synthesis Route Start->RouteChoice RouteA Route A: Direct Alkylation (R-NH2 + R'-Br) RouteChoice->RouteA RouteB Route B: Cat. Hydrogenation (Imine + H2/Pd) RouteChoice->RouteB RouteC Route C: Hydride Reduction (Imine + STAB) RouteChoice->RouteC ResultA Low Yield due to Dialkylation (Tertiary Amine) RouteA->ResultA ResultB Risk of Cyclopropyl Ring Opening RouteB->ResultB ResultC High Yield (>85%) Chemo-selective RouteC->ResultC

Figure 1: Decision matrix favoring Hydride Reduction (STAB) to preserve the cyclopropyl moiety.

Detailed Experimental Protocol

Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1][2] Rationale: STAB is preferred over Sodium Cyanoborohydride (NaCNBH₃) due to lower toxicity and over Sodium Borohydride (NaBH₄) because STAB selectively reduces the imine without reducing the ketone (acetone) excess.

Reagents
  • Amine: Cyclopropylmethylamine (1.0 equiv)

  • Carbonyl: Acetone (1.5 - 2.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[3]

  • Acid Catalyst: Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation with hindered ketones.

Step-by-Step Workflow
  • Imine Formation (In Situ):

    • Charge a reaction vessel with DCE (0.2 M concentration relative to amine).

    • Add Cyclopropylmethylamine (1.0 equiv) and Acetone (1.5 equiv).

    • Add Acetic Acid (1.0 equiv).

    • Observation: Stir at room temperature for 30–60 minutes. The slight steric bulk of acetone requires this pre-equilibrium time to ensure sufficient imine concentration before reduction.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.4 equiv) portion-wise over 15 minutes. Caution: Mild gas evolution.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Check via TLC or LC-MS. The disappearance of the starting amine indicates completion.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (pH should be ~8-9).

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Salt Formation (Hydrochlorination):

    • Dissolve the crude free base oil in dry Diethyl Ether or Ethanol.

    • Add 2M HCl in Diethyl Ether dropwise at 0°C.

    • The white precipitate (N-(Cyclopropylmethyl)-2-propanamine hydrochloride) is collected by filtration.

    • Recrystallization: If necessary, recrystallize from Ethanol/Ether.

Reaction Mechanism & Pathway[1][4]

The following diagram details the specific atomic pathway, emphasizing the role of the iminium ion intermediate which is the specific substrate for STAB reduction.

ReactionMechanism Acetone Acetone Hemiaminal Hemiaminal (Unstable) Acetone->Hemiaminal Condensation Amine Cyclopropyl- methylamine Amine->Hemiaminal Condensation Iminium Iminium Ion (Active Species) Hemiaminal->Iminium Dehydration Product Secondary Amine (Free Base) Iminium->Product Reduction Salt Final HCl Salt Product->Salt Precipitation Acid + AcOH Water - H2O STAB + STAB (Hydride Transfer) HCl + HCl/Ether

Figure 2: Mechanistic pathway from condensation to salt formation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of Isopropyl group preventing imine formation.Increase Acetic Acid to 1.5 equiv or add 3Å Molecular Sieves to drive dehydration.
Ring Opening Acid concentration too high or temperature too high during workup.Keep workup temperature <30°C. Ensure HCl addition is controlled and cold (0°C).
Tertiary Amine Impurity Reaction running too long with excess acetone/reductant.Monitor strictly. Use exactly 1.4-1.5 equiv of acetone; do not use acetone as solvent.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[4]

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.

  • Hypha Discovery. (2025). "Metabolism of Cyclopropyl Groups." (Context on cyclopropyl stability and ring opening).

Sources

Validation

Bioisosteric Replacement of Isopropyl Group in N-(Cyclopropylmethyl)-2-propanamine: A Comparative Guide

Executive Summary & Rationale N-(Cyclopropylmethyl)-2-propanamine (Structure: Cyclopropyl-CH2-NH-CH(CH3)2) represents a classic secondary amine pharmacophore found in numerous ligands targeting sigma receptors, calcium c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

N-(Cyclopropylmethyl)-2-propanamine (Structure: Cyclopropyl-CH2-NH-CH(CH3)2) represents a classic secondary amine pharmacophore found in numerous ligands targeting sigma receptors, calcium channels, and monoamine transporters. While the isopropyl group provides essential steric bulk and hydrophobic interaction, it frequently introduces two critical liabilities in drug development:

  • Metabolic Instability: The methine proton (

    
    -C-H) is highly susceptible to CYP450-mediated oxidation (typically CYP2D6 or CYP3A4), leading to 
    
    
    
    -dealkylation or the formation of reactive hydroxylamine/nitrone intermediates.
  • Lipophilicity/Solubility Trade-off: The isopropyl group contributes significantly to

    
     without offering polar surface area, potentially limiting aqueous solubility.
    

This guide evaluates three high-value bioisosteric replacements for the isopropyl moiety in this specific scaffold: Cyclopropyl , Oxetan-3-yl , and 1,1,1-Trifluoropropan-2-yl .

Comparative Analysis of Bioisosteres

The following table projects the physicochemical shifts expected when replacing the isopropyl group in the title compound.

Table 1: Physicochemical & Metabolic Profile Comparison
ParameterIsopropyl (Reference) Cyclopropyl Oxetan-3-yl 1,1,1-Trifluoropropan-2-yl
Structure -CH(CH3)2-CH(CH2)2Oxetan-3-yl ring-CH(CH3)(CF3)

LogP
0.0 (Baseline)-0.3 to -0.5-1.0 to -1.5 +0.4 to +0.8
pKa (Amine) ~9.8 - 10.2~9.57.0 - 8.0 ~8.5
Metabolic Stability Low (High

)
ModerateHigh Very High
Conformation Flexible (Rotatable)Rigid (Fixed)Semi-RigidBulky/Rotatable
Primary Utility Baseline PotencyRigidificationSolubility & Metabolic BlockMetabolic Block
Detailed Analysis
A. Cyclopropyl (The Conformational Lock)

Replacing the isopropyl group with a cyclopropyl ring is a classical strategy.[1]

  • Mechanism: It removes the two methyl groups' free rotation, reducing the entropic penalty upon binding.

  • Metabolic Impact: It eliminates the vulnerable

    
    -methine proton of the isopropyl group. However, the cyclopropyl ring itself can still be subject to CYP-mediated ring opening (though generally slower than isopropyl dealkylation).
    
  • Best For: Ligands where the binding pocket is narrow and requires a specific vector.

B. Oxetan-3-yl (The "Magic" Bioisostere)

The oxetane ring is arguably the most powerful modern replacement for gem-dimethyl or isopropyl groups.

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, significantly lowering LogP and enhancing aqueous solubility.

  • Basicity Modulation: The inductive electron-withdrawing effect of the oxygen reduces the pKa of the adjacent amine by 2–3 units. This is crucial for preventing lysosomal trapping and improving passive permeability (higher fraction of neutral species at physiological pH).

  • Metabolic Shield: The bridgehead position is metabolically robust.

C. 1,1,1-Trifluoropropan-2-yl (The Metabolic Shield)

Fluorine substitution blocks metabolic soft spots.

  • Mechanism: The C-F bond is stronger than C-H, and the electron-withdrawing nature deactivates the

    
    -proton against abstraction.
    
  • Trade-off: This modification often increases lipophilicity and steric bulk, which may clash with restricted binding pockets.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate bioisostere based on the specific liability of the lead compound.

Bioisostere_Selection Start Liability of N-(Cyclopropylmethyl)-2-propanamine Issue_Metab High Metabolic Clearance (N-Dealkylation) Start->Issue_Metab Issue_Sol Low Solubility / High LogP Start->Issue_Sol Issue_Potency Low Potency / Binding Affinity Start->Issue_Potency Sol_Fluoro Use 1,1,1-Trifluoropropan-2-yl (Blocks CYP oxidation) Issue_Metab->Sol_Fluoro If lipophilicity is acceptable Sol_Oxetane Use Oxetan-3-yl (Lowers LogP, Modulates pKa) Issue_Metab->Sol_Oxetane If solubility is also poor Issue_Sol->Sol_Oxetane Best Choice Sol_Cyclo Use Cyclopropyl (Rigidifies Conformation) Issue_Potency->Sol_Cyclo Reduce entropic penalty

Figure 1: Strategic decision tree for bioisosteric replacement based on lead compound liabilities.

Experimental Protocols

To validate these replacements, the following synthetic routes are recommended. The Reductive Amination pathway is preferred for its convergence and mild conditions.

Protocol A: Synthesis of the Oxetane Analog

Target: N-(Cyclopropylmethyl)oxetan-3-amine

Reagents:

  • Amine: Cyclopropylmethylamine (1.0 equiv)

  • Ketone: Oxetan-3-one (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve Cyclopropylmethylamine (10 mmol) in DCM (50 mL). Add Oxetan-3-one (11 mmol).

  • Activation: Add catalytic acetic acid (1-2 drops) to facilitate imine formation. Stir at room temperature for 30–60 minutes under nitrogen.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Look for M+1 = ~128.2).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: The secondary amine can be purified via flash column chromatography (Eluent: DCM/MeOH/NH3).

Protocol B: Synthesis of the Trifluoro- Analog

Target: N-(Cyclopropylmethyl)-1,1,1-trifluoropropan-2-amine

Note: Reductive amination with trifluoromethyl ketones is sluggish due to the electron-withdrawing effect of the


 group, which destabilizes the iminium intermediate. A titanium-mediated  approach is required.

Reagents:

  • Amine: Cyclopropylmethylamine

  • Ketone: 1,1,1-Trifluoroacetone

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    )
    
  • Reductant: Sodium borohydride (

    
    )
    

Methodology:

  • Mix amine (1.0 eq) and trifluoroacetone (1.2 eq) in neat

    
     (2.0 eq). Stir at ambient temperature for 4–6 hours to force imine formation.
    
  • Dilute with dry methanol.

  • Cool to -78°C and add

    
     (excess).
    
  • Warm slowly to room temperature.

  • Quench with water (forms heavy white precipitate of TiO2). Filter through Celite before extraction.

Mechanistic Visualization: Metabolic Fate

The following diagram contrasts the metabolic fate of the parent isopropyl compound versus the oxetane bioisostere.

Metabolic_Fate Parent Isopropyl Analog (Parent) CYP CYP450 (Oxidation) Parent->CYP H-abstraction Oxetane Oxetane Analog (Bioisostere) Oxetane->CYP Blocked Carbinol Carbinolamine (Unstable) CYP->Carbinol Stable No Reaction / Phase II (Renal Excretion) CYP->Stable Metabolically Stable Dealkyl Dealkylated Amine (Inactive/Toxic) Carbinol->Dealkyl Collapse Acetone Acetone (Byproduct) Carbinol->Acetone

Figure 2: Comparative metabolic pathways. The isopropyl group undergoes oxidative dealkylation, whereas the oxetane ring resists this pathway due to electronic deactivation and lack of abstractable protons.

Conclusion

For the optimization of N-(Cyclopropylmethyl)-2-propanamine , the Oxetan-3-yl group represents the superior bioisosteric replacement if the goal is to improve metabolic stability and solubility simultaneously. While the Cyclopropyl group offers conformational rigidity, it does not solve lipophilicity issues as effectively. The Trifluoro-isopropyl analog should be reserved for cases where potency is driven strictly by hydrophobic filling and metabolic turnover is the sole issue.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[2][3] Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Stepan, A. F., et al. (2011). "Application of the oxetane ring in the design of metabolically stable, low-lipophilicity drug candidates." Journal of Medicinal Chemistry, 54(22), 7772-7783. Link

  • Barnes-Seeman, D. (2012). "The role of fluorine in medicinal chemistry." Current Topics in Medicinal Chemistry, 12(12). Link

  • Talele, T. T. (2016). "The 'cyclopropyl fragment' is a versatile player in the drug discovery arena." Journal of Medicinal Chemistry, 59(19), 8712-8756. Link

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of N-(Cyclopropylmethyl)-2-propanamine Hydrochloride Analogs as Monoamine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the N-Cyclopropylmethyl Moiety in MAO Inhibition Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Cyclopropylmethyl Moiety in MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of key neurotransmitters in the central nervous system, including serotonin, dopamine, and norepinephrine.[1] Inhibition of these enzymes can lead to increased levels of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[2][3]

The cyclopropylamine scaffold is a well-established pharmacophore in the design of MAO inhibitors.[][5] The strained three-membered ring of the cyclopropyl group is believed to play a crucial role in the mechanism of irreversible inhibition by forming a covalent adduct with the FAD cofactor at the active site of the enzyme.[] Tranylcypromine, a clinically used antidepressant, is a classic example of a cyclopropylamine-based MAO inhibitor.[] This guide focuses on N-(Cyclopropylmethyl)-2-propanamine hydrochloride and its analogs, a class of compounds that combines the key cyclopropylmethyl group with a secondary amine, offering a platform for exploring the impact of structural modifications on MAO inhibitory activity and selectivity.

Structure-Activity Relationship Analysis

Impact of N-Alkylation

The substitution on the amine nitrogen is a critical determinant of MAO inhibitory activity.

  • N-Methyl and N-Benzyl Groups: Studies on related cyclopropylamines have shown that the presence of a small alkyl or a benzyl group on the nitrogen can significantly influence potency and selectivity. For instance, in a series of cis-2-substituted cyclopropylamines, the N-benzyl analog demonstrated potent and selective inhibition of MAO-B. This suggests that the N-substituent plays a key role in orienting the molecule within the active site of the enzyme.

  • The Isopropyl Group in the Core Structure: In our target molecule, N-(Cyclopropylmethyl)-2-propanamine, the isopropyl group attached to the nitrogen is a key feature. The branched nature of the isopropyl group may influence the binding affinity and selectivity compared to a linear alkyl chain. Further studies are required to determine if this group confers a preference for MAO-A or MAO-B.

Substitution on the Cyclopropane Ring

Modifications to the cyclopropane ring can also dramatically alter the inhibitory profile.

  • Alkoxy Substitution: Research on cis-N-benzyl-2-alkoxycyclopropylamines has revealed that the introduction of a methoxy group at the 2-position of the cyclopropane ring can lead to highly potent and selective MAO-B inhibition.[6] For example, cis-N-benzyl-2-methoxycyclopropylamine was found to be a potent MAO-B inhibitor with an IC50 of 5 nM after a 30-minute pre-incubation.[7] This highlights the importance of exploring substitutions on the cyclopropane ring to fine-tune the pharmacological properties of these analogs.

Comparative Data of Representative Cyclopropylamine-Based MAO Inhibitors

To provide a framework for comparison, the following table summarizes the MAO inhibitory activity of some known cyclopropylamine derivatives. It is important to note that these are not direct analogs of N-(Cyclopropylmethyl)-2-propanamine hydrochloride but serve to illustrate the SAR principles discussed.

Compound NameStructureMAO-A IC50 (µM)MAO-B IC50 (µM)SelectivityReference
TranylcypromineMAO-B selective[]
cis-N-benzyl-2-methoxycyclopropylamine0.170.005MAO-B selective[7]

This table is illustrative and highlights the potential for potent and selective MAO inhibition within the cyclopropylamine class. Further experimental evaluation of N-(Cyclopropylmethyl)-2-propanamine hydrochloride and its direct analogs is necessary to populate this with relevant data.

Postulated Mechanism of Action

The proposed mechanism of action for irreversible inhibition of MAO by cyclopropylamine derivatives involves the enzymatic oxidation of the amine to an imine, followed by a one-electron transfer to the FAD cofactor. This generates a radical cation intermediate which can then lead to the opening of the cyclopropane ring and subsequent covalent modification of the FAD cofactor, leading to irreversible inhibition of the enzyme.

MAO Inhibition Mechanism cluster_0 Enzyme Active Site MAO_FAD MAO-FAD (oxidized) MAO_FADH MAO-FADH• (radical) MAO_FAD->MAO_FADH Reduction MAO_FADH->MAO_FAD Regeneration (inhibited) MAO_FAD_adduct Covalent Adduct (Inactive Enzyme) Inhibitor N-(Cyclopropylmethyl)- 2-propanamine Imine Cyclopropylmethyl imine intermediate Inhibitor->Imine Oxidation Radical_Cation Radical Cation Imine->Radical_Cation One-electron transfer Ring_Opened Ring-Opened Radical Radical_Cation->Ring_Opened Ring Opening Ring_Opened->MAO_FAD_adduct Covalent Bonding

Figure 1: Postulated mechanism of irreversible MAO inhibition by N-(cyclopropylmethyl)-2-propanamine analogs.

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for the synthesis of N-(cyclopropylmethyl)alkylamine analogs and the in vitro evaluation of their MAO inhibitory activity are provided below.

Synthesis of N-(Cyclopropylmethyl)alkylamine Analogs

A general and efficient method for the synthesis of N-(cyclopropylmethyl)alkylamines is through the reductive amination of cyclopropanecarboxaldehyde with the corresponding primary or secondary amine.[8]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve cyclopropanecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add the desired alkylamine (1.1 eq) to the solution at room temperature.

  • Formation of Imine: Stir the reaction mixture for 1-2 hours to allow for the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent. The resulting precipitate is the hydrochloride salt, which can be collected by filtration and dried.

Synthesis Workflow Start Cyclopropanecarboxaldehyde + Alkylamine Imine_Formation Imine Formation Start->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Salt_Formation HCl Salt Formation Purification->Salt_Formation Final_Product N-(Cyclopropylmethyl)alkylamine Hydrochloride Salt_Formation->Final_Product

Figure 2: General workflow for the synthesis of N-(cyclopropylmethyl)alkylamine hydrochloride analogs.

In Vitro Monoamine Oxidase Inhibition Assay

The inhibitory activity of the synthesized analogs against MAO-A and MAO-B can be determined using a continuous spectrophotometric or fluorometric assay. The kynuramine assay is a widely used method for this purpose.[3][9]

Principle:

This assay measures the enzymatic conversion of a non-fluorescent substrate, kynuramine, to a fluorescent product, 4-hydroxyquinoline, by MAO. The rate of fluorescence increase is proportional to the MAO activity. The assay is performed in the presence and absence of the test compounds to determine their inhibitory effect. Selective inhibitors, such as clorgyline for MAO-A and pargyline or selegiline for MAO-B, are used to differentiate the activity of the two isoforms.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Clorgyline hydrochloride (selective MAO-A inhibitor)

  • Pargyline hydrochloride or Selegiline hydrochloride (selective MAO-B inhibitor)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~310-320 nm, Emission: ~390-410 nm)

Step-by-Step Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of kynuramine in water.

    • Prepare stock solutions of the test compounds and control inhibitors in DMSO.

    • Prepare working solutions by diluting the stock solutions in potassium phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Potassium phosphate buffer

      • Test compound solution or control inhibitor solution or vehicle (for control wells)

      • MAO-A or MAO-B enzyme solution

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Add the kynuramine substrate solution to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MAO_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitors) Assay_Setup Set up 96-well plate: Buffer, Inhibitor, Enzyme Start->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Reaction_Initiation Add Substrate (Kynuramine) Pre_incubation->Reaction_Initiation Kinetic_Reading Kinetic Fluorescence Reading Reaction_Initiation->Kinetic_Reading Data_Analysis Calculate Reaction Rates & % Inhibition Kinetic_Reading->Data_Analysis IC50_Determination Determine IC50 values Data_Analysis->IC50_Determination End Results IC50_Determination->End

Figure 3: Workflow for the in vitro MAO inhibition assay.

Conclusion and Future Directions

The N-(cyclopropylmethyl)amine scaffold represents a promising starting point for the development of novel MAO inhibitors. The inherent reactivity of the cyclopropylamine moiety, coupled with the potential for fine-tuning selectivity through modifications on the nitrogen and the cyclopropane ring, offers a rich field for further investigation.

This guide has outlined the key structural features influencing the MAO inhibitory activity of this class of compounds and has provided detailed experimental protocols for their synthesis and evaluation. Future research should focus on the systematic synthesis and testing of a library of N-(Cyclopropylmethyl)-2-propanamine hydrochloride analogs to establish a comprehensive SAR. Specifically, exploring a range of N-alkyl and N-aralkyl substituents, as well as substitutions on the cyclopropane ring, will be crucial in identifying potent and selective MAO-A or MAO-B inhibitors. Such studies will not only advance our understanding of the molecular determinants of MAO inhibition but also pave the way for the development of novel therapeutics for neurological and psychiatric disorders.

References

  • Vallejos, G., Fierro, A., Caroli Rezende, M., Sepúlveda-Boza, S., & Reyes-Parada, M. (2005). Heteroarylisopropylamines as MAO inhibitors. Bioorganic & Medicinal Chemistry, 13(14), 4450-4457. [Link]

  • Zhu, Y., et al. (2021). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. RSC Medicinal Chemistry, 12(10), 1639-1653. [Link]

  • Tang, S., et al. (2026). Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives as G-Protein-Biased KOR-Selective Agonists. ResearchGate. [Link]

  • Patsnap Synapse. (2025). What MAO inhibitors are in clinical trials currently? [Link]

  • Zhang, L., et al. (2016). A Spectrophotometric Assay for Monoamine Oxidase Activity With 2, 4-dinitrophenylhydrazine as a Derivatized Reagent. PubMed. [Link]

  • Shellenberger, M. K. (1974). Process for the preparation of cyclopropylmethyl alkyl amines.
  • Edmondson, D. E., & Binda, C. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry, 28(12), 1953-1957. [Link]

  • Ramsay, R. R. (2018). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. ResearchGate. [Link]

  • Wang, Y., et al. (2014). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Iranian Journal of Pharmaceutical Research, 13(4), 1325-1333. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Jo, E., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

  • Edmondson, D. E., & Binda, C. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(12), 2249-2260. [Link]

  • Khan, M. A., et al. (2021). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. MDPI. [Link]

  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. [Link]

  • Talybov, A., & Al-Amin, M. (2014). Synthesis of Substituted N-Alkylamines in Aqueous Media. ResearchGate. [Link]

  • Hoechst Aktiengesellschaft. (1995). Process for the preparation of cyclopropylmethanol.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition. Evotec. [Link]

  • Holt, A., & Palcic, M. M. (1997). A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates. Analytical Biochemistry, 244(2), 384-392. [Link]

  • Gecen, H., et al. (2022). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. Scientific Reports, 12(1), 1-14. [Link]

  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link]

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Validation

A Comparative Guide to the Synthesis of N-(Cyclopropylmethyl)-2-propanamine Hydrochloride: A Novel Reductive Amination Approach vs. Traditional Alkylation

Introduction N-(Cyclopropylmethyl)-2-propanamine hydrochloride is a key structural motif found in various pharmacologically active compounds. Its synthesis is of significant interest to researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(Cyclopropylmethyl)-2-propanamine hydrochloride is a key structural motif found in various pharmacologically active compounds. Its synthesis is of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of a modern, efficient one-pot reductive amination method with the more traditional direct alkylation approach for the synthesis of this valuable secondary amine hydrochloride. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, purity, and operational simplicity.

The Synthetic Challenge: Selectivity in N-Alkylation

The synthesis of secondary amines often presents a challenge of selectivity. Traditional direct alkylation methods can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts, which complicates purification and reduces the yield of the desired product.[1] This guide will explore a novel synthetic approach that circumvents this issue through a controlled, one-pot reductive amination process.

Method 1: A Novel Approach via One-Pot Reductive Amination

Reductive amination has emerged as a powerful and highly versatile method for the synthesis of amines.[2] This approach involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and often provides excellent yields with high selectivity.[3]

Causality of Experimental Choices

This novel method for the synthesis of N-(Cyclopropylmethyl)-2-propanamine hydrochloride utilizes the one-pot reductive amination of cyclopropanecarboxaldehyde with isopropylamine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial for the success of this reaction. NaBH(OAc)₃ is selective for the reduction of the intermediate iminium ion over the starting aldehyde, thus preventing the formation of cyclopropylmethanol as a byproduct. The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) at room temperature, offering a mild and controlled reaction environment.

Experimental Protocol: Reductive Amination

Step 1: Imine Formation and In Situ Reduction

  • To a solution of cyclopropanecarboxaldehyde (1.0 eq) in dichloroethane (DCE), add isopropylamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • To this mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 2: Work-up and Isolation of the Free Amine

  • Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(Cyclopropylmethyl)-2-propanamine.

  • The crude product can be purified by distillation or column chromatography if necessary.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified free amine in anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (2M) dropwise with stirring until precipitation is complete.[4]

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield N-(Cyclopropylmethyl)-2-propanamine hydrochloride.[5]

Reductive Amination Workflow Workflow for Reductive Amination Synthesis cluster_0 One-Pot Reaction cluster_1 Work-up & Purification cluster_2 Salt Formation Start Cyclopropanecarboxaldehyde + Isopropylamine in DCE Imine_Formation Imine Formation (1-2h at RT) Start->Imine_Formation Stir Reduction Add NaBH(OAc)3 In Situ Reduction (12-24h at RT) Imine_Formation->Reduction Reacts with Quench Quench with NaHCO3 (aq) Reduction->Quench Reaction complete Extraction Extract with CH2Cl2 Quench->Extraction Drying_Concentration Dry & Concentrate Extraction->Drying_Concentration Purification Purify Free Amine (Distillation/Chromatography) Drying_Concentration->Purification Dissolve Dissolve in Et2O Purification->Dissolve Add_HCl Add HCl in Et2O Dissolve->Add_HCl Precipitate Precipitate HCl Salt Add_HCl->Precipitate Isolate_Product Filter & Dry Product Precipitate->Isolate_Product

Caption: One-Pot Reductive Amination Workflow.

Method 2: The Established Route via Direct N-Alkylation

Direct N-alkylation of a primary amine with an alkyl halide is a classical and straightforward approach for the synthesis of secondary amines.[6] This method, while conceptually simple, often suffers from a lack of selectivity, leading to the formation of over-alkylation byproducts.[1]

Causality of Experimental Choices

This traditional method involves the direct reaction of isopropylamine with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. The reaction is a nucleophilic substitution (SN2) where the amine acts as the nucleophile. A base is typically added to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature can influence the reaction rate and the extent of over-alkylation.

Experimental Protocol: Direct N-Alkylation

Step 1: N-Alkylation

  • In a sealed reaction vessel, dissolve isopropylamine (2.0-3.0 eq, the excess is to minimize dialkylation) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Add cyclopropylmethyl bromide (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the mixture to 50-70 °C and stir for 24-48 hours, monitoring the reaction by TLC or GC-MS.

Step 2: Work-up and Isolation of the Free Amine

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and unreacted isopropylamine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-(Cyclopropylmethyl)-2-propanamine.

  • Purify the crude product by distillation or column chromatography.

Step 3: Hydrochloride Salt Formation

  • Follow the same procedure as described in Method 1, Step 3.

Direct Alkylation Workflow Workflow for Direct Alkylation Synthesis cluster_0 Alkylation Reaction cluster_1 Work-up & Purification cluster_2 Salt Formation Start Isopropylamine + K2CO3 in Acetonitrile Add_Halide Add Cyclopropylmethyl Bromide Start->Add_Halide Dropwise Heating Heat at 50-70°C (24-48h) Add_Halide->Heating Stir Filter Filter Inorganic Salts Heating->Filter Reaction complete Concentrate Concentrate Filtrate Filter->Concentrate Extraction Ether/Water Extraction Concentrate->Extraction Drying_Concentration Dry & Concentrate Extraction->Drying_Concentration Purification Purify Free Amine (Distillation/Chromatography) Drying_Concentration->Purification Dissolve Dissolve in Et2O Purification->Dissolve Add_HCl Add HCl in Et2O Dissolve->Add_HCl Precipitate Precipitate HCl Salt Add_HCl->Precipitate Isolate_Product Filter & Dry Product Precipitate->Isolate_Product

Caption: Direct N-Alkylation Workflow.

Comparative Performance Analysis

The choice of a synthetic method in a research and development setting is often a trade-off between several factors including yield, purity, cost of reagents, reaction time, and ease of operation. Below is a comparative summary of the two methods.

ParameterMethod 1: Reductive AminationMethod 2: Direct Alkylation
Typical Yield High (often >80%)Moderate to High (50-80%)[7]
Purity (crude) Generally highModerate (risk of over-alkylation)
Reaction Time 12-24 hours24-48 hours
Reaction Temperature Room Temperature50-70 °C
Reagents Cyclopropanecarboxaldehyde, Isopropylamine, NaBH(OAc)₃Isopropylamine, Cyclopropylmethyl bromide, K₂CO₃
Byproducts MinimalTertiary amine, Quaternary ammonium salt
Operational Simplicity One-pot reaction, simpler work-upMulti-step work-up, potential for more complex purification
Scalability Generally goodCan be challenging due to exotherms and pressure build-up

Qualitative Comparison:

The reductive amination method offers significant advantages in terms of selectivity and operational simplicity. By avoiding the use of highly reactive alkyl halides and proceeding through a controlled, one-pot process, the formation of over-alkylation byproducts is largely suppressed. This leads to a cleaner crude product and simplifies the purification process, often resulting in higher overall yields. The mild reaction conditions (room temperature) also make it an attractive and energy-efficient method.

The direct alkylation route, while being a more traditional and conceptually simple method, suffers from the inherent reactivity of the secondary amine product, which can compete with the starting primary amine for the alkylating agent. This often leads to a mixture of products, necessitating more rigorous purification and potentially lowering the isolated yield of the desired secondary amine. The use of elevated temperatures and a sealed reaction vessel can also pose scalability challenges.

Validation of the Synthetic Product

Independent of the synthetic method employed, the identity and purity of the final product, N-(Cyclopropylmethyl)-2-propanamine hydrochloride, must be rigorously confirmed. The following analytical techniques are essential for a complete validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region), the methylene bridge protons, the isopropyl methine and methyl protons, and the amine proton (which will be broadened and may exchange with solvent). Upon formation of the hydrochloride salt, the chemical shifts of protons alpha to the nitrogen will shift downfield.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule, including the distinct signals for the cyclopropyl ring carbons, the methylene carbon, and the isopropyl carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) of the free amine should show a molecular ion peak corresponding to the molecular weight of N-(Cyclopropylmethyl)-2-propanamine.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final product. A single sharp peak at a specific retention time would indicate a high degree of purity.

  • Melting Point: The melting point of the crystalline hydrochloride salt should be sharp and within a narrow range, which is a good indicator of purity.

By employing these analytical methods, researchers can confidently verify the successful synthesis and purity of N-(Cyclopropylmethyl)-2-propanamine hydrochloride.

Conclusion

This guide has provided a comprehensive comparison of two synthetic methods for N-(Cyclopropylmethyl)-2-propanamine hydrochloride. The novel, one-pot reductive amination approach demonstrates clear advantages in terms of yield, selectivity, and operational simplicity over the traditional direct alkylation method. The milder reaction conditions and reduced byproduct formation make it a more efficient and scalable route for the synthesis of this important secondary amine. For researchers and drug development professionals, the adoption of this modern synthetic strategy can lead to significant improvements in efficiency and productivity in the laboratory.

References

  • US Patent US20110269964A1, "N-Alkylation of Opi
  • (a) Amine alkylation and reductive amination are classical synthetic... - ResearchGate. (n.d.). Retrieved January 16, 2024, from [Link]

  • US Patent US3847985A, "Process for the preparation of cyclopropylmethyl alkyl amines," issued November 12, 1974.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2012). Beilstein Journal of Organic Chemistry, 8, 1345–1349. [Link]

  • US Patent US3470251A, "Separation and purification of secondary alkyl primary amines," issued September 30, 1969.
  • Recent Development on Catalytic Reductive Amination and Applications - ResearchGate. (n.d.). Retrieved January 16, 2024, from [Link]

  • Reductive aminations by imine reductases: from milligrams to tons - RSC Publishing. (n.d.). Retrieved January 16, 2024, from [Link]

  • How to make a salt of a novel compound? - ResearchGate. (n.d.). Retrieved January 16, 2024, from [Link]

  • Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion - ChemRxiv. (n.d.). Retrieved January 16, 2024, from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (n.d.). Retrieved January 16, 2024, from [Link]

  • Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1... - ResearchGate. (n.d.). Retrieved January 16, 2024, from [Link]

  • Chapter 2: Synthetic Methods for Alkyl Amines - Books. IntechOpen. (2023, December 15). Retrieved January 16, 2024, from [Link]

  • N-methyl-N-(2-methylpropyl)-1-propanamine. PubChem. (n.d.). Retrieved January 16, 2024, from [Link]

  • Reductive Amination of 2-Propanol to Monoisopropylamine Over Ni/γ-Al2O3 Catalysts. (2021). Catalysis Letters, 151(10), 3045–3056. [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (n.d.). Retrieved January 16, 2024, from [Link]

  • US Patent US20100204470A1, "method for salt prepar
  • 1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry - Reddit. (n.d.). Retrieved January 16, 2024, from [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy, 34(9), 14-19.
  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (1996). J. Org. Chem., 61(11), 3849–3862.
  • Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 16, 2024, from [Link]

  • Catalytic Reductive Alkylation of Secondary Amine with Aldehyde and Silane by an Iridium Compound | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 16, 2024, from [Link]

  • 1-Propanamine, 2-methyl-N,N-bis(2-methylpropyl)- - the NIST WebBook. (n.d.). Retrieved January 16, 2024, from [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed. (n.d.). Retrieved January 16, 2024, from [Link]

  • N-methyl isopropylamine synthesis - Powered by XMB 1.9.11 - Sciencemadness.org. (n.d.). Retrieved January 16, 2024, from [Link]

  • N Methyl 2 phenylpropan 1 amine - mzCloud. (n.d.). Retrieved January 16, 2024, from [Link]

  • N-(Cyclopropylmethyl)normorphine | C20H23NO3 | CID 5748326 - PubChem. (n.d.). Retrieved January 16, 2024, from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC. (n.d.). Retrieved January 16, 2024, from [Link]

  • N-benzyl-N-(2-chlorophenyl)-2-methyl-propanamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 16, 2024, from [Link]

  • N-(Cyclopropylmethyl)-N-4-methylphenyl-1-[2-(thiophen-2-yl)ethyl]piperidin-4-amine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 16, 2024, from [Link]

  • 1-Propanamine, 2-methyl-N-(2-methylpropyl)- - the NIST WebBook. (n.d.). Retrieved January 16, 2024, from [Link]

Sources

Comparative

spectroscopic comparison of N-(Cyclopropylmethyl)-2-propanamine hydrochloride and its products

[1] Executive Summary N-(Cyclopropylmethyl)-2-propanamine hydrochloride (CAS: 1135288-48-0) is a critical secondary amine building block used in the synthesis of pharmaceutical agents targeting trace amine-associated rec...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-(Cyclopropylmethyl)-2-propanamine hydrochloride (CAS: 1135288-48-0) is a critical secondary amine building block used in the synthesis of pharmaceutical agents targeting trace amine-associated receptors (TAARs) and sigma receptors.[1] Its structural uniqueness lies in the cyclopropylmethyl moiety, which imparts specific steric and electronic properties (σ-aromaticity) distinct from standard alkyl chains.[1]

This guide provides a technical comparison between the starting material (SM), its Free Base form, and a representative N-Acylated Product (N-Acetyl derivative). By analyzing the spectroscopic shifts (NMR, IR, MS) associated with the transformation of the secondary amine to an amide, researchers can validate reaction completion and identify impurities.[1]

Part 1: Chemical Context & Structural Dynamics

The transition from the hydrochloride salt to the free base and subsequently to a functionalized product involves distinct changes in the electronic environment of the nitrogen atom. These changes are quantifiable via spectroscopy.[1][2]

The Reaction Landscape
  • Starting Material (SM): N-(Cyclopropylmethyl)-2-propanamine HCl (Protonated, stable solid).[1]

  • Intermediate: Free Base (Nucleophilic, volatile liquid).[1]

  • Target Product (Model): N-(Cyclopropylmethyl)-N-isopropylacetamide (Tertiary Amide).[1]

Analytical Workflow Diagram

The following diagram outlines the decision logic for selecting the correct spectroscopic technique based on the reaction stage.

AnalyticalWorkflow Start Sample: Reaction Aliquot Check Phase Check Start->Check NMR 1H NMR (Structural Confirmation) Check->NMR Purified Material IR FT-IR (Functional Group ID) Check->IR Solid/Oil (Quick ID) MS LC-MS (Impurity/MW Check) Check->MS Trace Impurities Decision2 Confirm Structure NMR->Decision2 Shift of CH-N Decision1 Confirm Conversion (Amine -> Amide) IR->Decision1 N-H vs C=O Decision3 Quantify Purity MS->Decision3 M+H / Fragments

Figure 1: Analytical decision matrix for monitoring the derivatization of secondary amines.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive method for distinguishing the salt, free base, and amide product.[1] The cyclopropyl group provides a unique high-field diagnostic handle.[1]

Key Diagnostic Signals (1H NMR, 400 MHz, CDCl3)[1]
Proton EnvironmentSM: HCl Salt (δ ppm)Intermediate: Free Base (δ ppm)Product: N-Acetyl Amide (δ ppm)Mechanistic Insight
Cyclopropyl (-CH2-CH2-) 0.40 – 0.70 (m)0.10 – 0.50 (m)0.20 – 0.60 (m)Highly shielded due to ring current anisotropy; shifts upfield in Free Base.
N-CH2 (Cyclopropylmethyl) 2.85 (d)2.45 (d)3.10 – 3.30 (d/m)Critical Indicator: Deshielding (~0.7 ppm) occurs upon acylation due to the electron-withdrawing carbonyl.[1]
N-CH (Isopropyl) 3.35 (sept)2.80 (sept)4.10 – 4.80 (sept)Primary Confirmation: Significant downfield shift in the amide product due to resonance.
Amine Proton (NH/NH2+) 9.20 – 9.50 (br s)1.20 (s, exchangeable)Absent Disappearance of the NH signal confirms tertiary amide formation.[1]
Acetyl Methyl (-COCH3) N/AN/A2.10 (s)Appearance of a singlet confirms the incorporation of the acetyl group.
Structural Logic Diagram

The following diagram illustrates the connectivity and the specific protons monitored during the transition.

NMR_Logic SM HCl Salt (Protonated) Base Free Base (Lone Pair Available) SM->Base Neutralization (NaOH) Prod Amide Product (N-Acylated) Base->Prod Acylation (Ac2O) Shift1 N-H Disappears Base->Shift1 Reaction Check Shift2 Isopropyl CH Deshields (+1.5 ppm) Prod->Shift2 Product Check

Figure 2: Spectroscopic shift logic tracking the N-H and C-H environments.

Part 3: Vibrational Spectroscopy (FT-IR) Comparison[1]

FT-IR is the most efficient tool for "Go/No-Go" reaction monitoring, specifically for observing the loss of the salt form and the formation of the amide bond.

Comparative IR Bands
Functional GroupSM: HCl Salt (cm⁻¹)Product: Amide (cm⁻¹)Interpretation
N-H Stretch 2400 – 3000 (Broad, Ammonium)AbsentThe broad "ammonium band" is characteristic of the salt. Its disappearance signals free base or amide formation.[1]
C=O Stretch (Amide I) Absent1640 – 1660 (Strong)Definitive Peak: The appearance of a strong band at ~1650 cm⁻¹ confirms acylation.
Cyclopropyl C-H 3000 – 3100 (Weak)3000 – 3080 (Weak)Diagnostic C-H stretch of the strained ring; remains relatively constant.
C-N Stretch 1150 – 12001400 – 1420Shifts to higher frequency in amides due to partial double bond character (resonance).[1]

Part 4: Mass Spectrometry (LC-MS) & Fragmentation[1]

Mass spectrometry provides sensitivity for detecting unreacted starting materials and characterizing the cyclopropyl moiety, which has a distinct fragmentation pathway.[1]

Fragmentation Pathways (ESI+)[1]
  • Molecular Ion (M+H):

    • SM/Free Base: m/z 114.1

    • Product (Acetyl): m/z 156.1

  • Cyclopropyl Ring Opening:

    • Under high collision energy, the cyclopropylmethyl group often undergoes ring opening or cleavage, resulting in a loss of C4H7 (55 Da) or retention of the cyclopropylcarbinyl cation (m/z 55).[1]

  • McLafferty Rearrangement:

    • The isopropyl group allows for specific rearrangements in the amide product, often showing a loss of propene (42 Da).[1]

Part 5: Experimental Protocols

Protocol A: NMR Sample Preparation (Salt vs. Free Base)

Objective: To clearly distinguish the chemical shifts without interference from acidic protons.[1]

  • For HCl Salt: Dissolve ~10 mg of N-(Cyclopropylmethyl)-2-propanamine HCl in 0.6 mL DMSO-d6 .

    • Note: DMSO is preferred over CDCl3 for salts to ensure solubility and clearly visualize the ammonium (NH2+) protons, which often broaden or exchange in CDCl3.[1]

  • For Free Base/Product: Dissolve ~10 mg of the oil/solid in 0.6 mL CDCl3 .

    • Note: Add 1 drop of TMS (Tetramethylsilane) as an internal reference (0.00 ppm).[1]

  • Acquisition: Run a standard proton sequence (zg30), 16-64 scans, with a relaxation delay (D1) of 1.0 second.

Protocol B: Reaction Monitoring via TLC/Stain

Objective: Rapid qualitative analysis.[1]

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: 10% Methanol in Dichloromethane (DCM) + 1% Ammonium Hydroxide (NH4OH).[1]

    • Reasoning: The NH4OH is critical to deprotonate the amine salt on the silica, preventing "streaking" (tailing).[1]

  • Visualization:

    • UV: Weak absorption (aliphatic amine).[1]

    • Ninhydrin Stain: Heats to red/purple for the secondary amine (SM).[1]

    • KMnO4 Stain: Stains the cyclopropyl group (oxidizable under vigorous conditions) and the amide product.[1]

    • Result: The Product (Amide) will generally have a higher Rf than the polar HCl salt.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24862086, (Aminomethyl)cyclopropane. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition.[1] John Wiley & Sons.[1][3] (Standard reference for Amine/Amide IR and NMR shifts).

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Secondary Amines and Amides. National Institute of Standards and Technology.[1][4][5] Retrieved from [Link][1]

Sources

Validation

A Comparative Guide to the Cost-Effective Synthesis of N-(Cyclopropylmethyl)-2-propanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of pharmaceutical and fine chemical synthesis, the economic viability of a synthetic route is as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and fine chemical synthesis, the economic viability of a synthetic route is as critical as its chemical efficiency. This guide provides an in-depth, objective comparison of synthetic strategies for obtaining N-(Cyclopropylmethyl)-2-propanamine hydrochloride, a valuable secondary amine building block. We will delve into the prevalent reductive amination pathway and contrast it with an alternative synthesis of a structurally related secondary amine, N-benzyl-2-propanamine, to illuminate the principles of cost-effective amine synthesis. Experimental data, detailed protocols, and a transparent cost analysis will support our comparative framework, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of N-Alkyl Amines

Secondary amines, such as N-(Cyclopropylmethyl)-2-propanamine, are ubiquitous structural motifs in a vast array of biologically active molecules and functional materials. The cyclopropylmethyl group, in particular, is a prized substituent in medicinal chemistry, often imparting favorable metabolic stability and unique conformational constraints. The isopropylamine moiety also contributes to the lipophilicity and steric profile of a molecule. Consequently, efficient and economical access to compounds like N-(Cyclopropylmethyl)-2-propanamine hydrochloride is of paramount importance for drug discovery and development programs.

The primary challenge in secondary amine synthesis often lies in controlling the selectivity of the alkylation reaction to avoid the formation of over-alkylated tertiary amine byproducts.[1] Reductive amination has emerged as a robust and highly selective method to address this challenge, offering a reliable pathway to secondary and tertiary amines.[2][3]

Synthetic Strategies: A Head-to-Head Comparison

We will compare two distinct yet analogous syntheses of secondary amines via reductive amination:

  • Target Synthesis: N-(Cyclopropylmethyl)-2-propanamine hydrochloride via the reductive amination of cyclopropanecarboxaldehyde with isopropylamine.

  • Alternative Synthesis: N-benzyl-2-propanamine via the reductive amination of benzaldehyde with isopropylamine.

This comparison will allow us to dissect the cost-influencing factors inherent to the choice of starting materials and reagents.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two synthetic routes that will be compared in this guide.

Synthetic_Pathway_Target A Cyclopropanecarboxaldehyde C Imine Intermediate A->C B Isopropylamine B->C D N-(Cyclopropylmethyl)- 2-propanamine C->D Reduction E N-(Cyclopropylmethyl)- 2-propanamine HCl D->E Salt Formation ReducingAgent Sodium Triacetoxyborohydride ReducingAgent->D HCl HCl in Ether HCl->E

Figure 1: Synthesis of N-(Cyclopropylmethyl)-2-propanamine HCl.

Synthetic_Pathway_Alternative A Benzaldehyde C Imine Intermediate A->C B Isopropylamine B->C D N-Benzyl-2-propanamine C->D Reduction E N-Benzyl-2-propanamine HCl D->E Salt Formation ReducingAgent Sodium Borohydride ReducingAgent->D HCl HCl in Ether HCl->E

Figure 2: Synthesis of N-Benzyl-2-propanamine HCl.

Experimental Protocols and Data

The following protocols are based on established procedures for reductive amination and provide a framework for a laboratory-scale synthesis.[4] It is assumed, based on similar reactions, that a yield of approximately 80% can be achieved for both syntheses.[5]

Protocol 1: Synthesis of N-(Cyclopropylmethyl)-2-propanamine Hydrochloride

Materials:

  • Cyclopropanecarboxaldehyde (MW: 70.09 g/mol )

  • Isopropylamine (MW: 59.11 g/mol )

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (MW: 211.94 g/mol )

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Hydrogen chloride (2.0 M in diethyl ether)

Procedure:

  • To a solution of cyclopropanecarboxaldehyde (7.01 g, 100 mmol) in 1,2-dichloroethane (200 mL) is added isopropylamine (5.91 g, 100 mmol).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium triacetoxyborohydride (25.4 g, 120 mmol) is added portion-wise over 30 minutes, and the reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-(Cyclopropylmethyl)-2-propanamine.

  • The crude amine is dissolved in diethyl ether (100 mL) and cooled to 0 °C.

  • A 2.0 M solution of hydrogen chloride in diethyl ether is added dropwise until precipitation of the hydrochloride salt is complete.

  • The solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford N-(Cyclopropylmethyl)-2-propanamine hydrochloride.

Protocol 2: Synthesis of N-Benzyl-2-propanamine Hydrochloride

Materials:

  • Benzaldehyde (MW: 106.12 g/mol )

  • Isopropylamine (MW: 59.11 g/mol )

  • Sodium borohydride (NaBH₄) (MW: 37.83 g/mol )

  • Methanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • To a solution of benzaldehyde (10.61 g, 100 mmol) in methanol (150 mL) is added isopropylamine (5.91 g, 100 mmol).

  • The mixture is stirred at room temperature for 1 hour.

  • The solution is cooled to 0 °C, and sodium borohydride (4.54 g, 120 mmol) is added portion-wise, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether (100 mL) and water (100 mL).

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude amine is dissolved in diethyl ether (100 mL) and cooled to 0 °C.

  • A 2.0 M solution of hydrogen chloride in diethyl ether is added dropwise until precipitation is complete.

  • The solid product is collected by filtration, washed with cold diethyl ether, and dried.

Cost-Effectiveness Analysis

The following cost analysis is based on a laboratory scale (100 mmol) synthesis and utilizes pricing from commercially available sources. Prices are subject to change and may vary based on supplier and purity.

Reagent MW ( g/mol ) Amount (g) Cost/g ($) Total Cost ($)
Synthesis of N-(Cyclopropylmethyl)-2-propanamine Hydrochloride
Cyclopropanecarboxaldehyde70.097.012.6018.23
Isopropylamine59.115.910.563.31
Sodium Triacetoxyborohydride211.9425.41.0225.91
Total Raw Material Cost 47.45
Cost per gram of product (assuming 80% yield) 3.97
Synthesis of N-Benzyl-2-propanamine Hydrochloride
Benzaldehyde106.1210.610.282.97
Isopropylamine59.115.910.563.31
Sodium Borohydride37.834.540.452.04
Total Raw Material Cost 8.32
Cost per gram of product (assuming 80% yield) 0.55

Table 1: Comparative Cost Analysis of Raw Materials.

Analysis of Cost Drivers

The primary driver of the significant cost difference between the two syntheses is the price of the starting aldehyde. Cyclopropanecarboxaldehyde is considerably more expensive than benzaldehyde. This is a common theme in organic synthesis, where the complexity and synthetic accessibility of starting materials heavily influence the final cost of the product.

The choice of reducing agent also contributes to the cost differential. Sodium triacetoxyborohydride is a milder and more selective reducing agent than sodium borohydride, but it is also more expensive. For the synthesis of N-(Cyclopropylmethyl)-2-propanamine, the use of a milder reducing agent is often preferred to avoid potential side reactions involving the cyclopropyl ring.

Alternative Synthetic Route: Direct Alkylation

An alternative to reductive amination is the direct alkylation of an amine with an alkyl halide. For the synthesis of N-(Cyclopropylmethyl)-2-propanamine, this would involve the reaction of isopropylamine with cyclopropylmethyl bromide.

Direct_Alkylation A Isopropylamine C N-(Cyclopropylmethyl)- 2-propanamine A->C B Cyclopropylmethyl Bromide B->C SN2 Reaction D Over-alkylation (Tertiary Amine) B->D C->D

Figure 3: Direct Alkylation of Isopropylamine.

While seemingly more straightforward, direct alkylation of primary amines often suffers from a lack of selectivity, leading to the formation of significant amounts of the di-alkylated (tertiary amine) and even tri-alkylated (quaternary ammonium salt) products.[1] This necessitates challenging purification steps and results in lower yields of the desired secondary amine, ultimately impacting the cost-effectiveness of the process. Reductive amination, by its nature, avoids this issue of over-alkylation, making it a more controlled and often more economical choice for the synthesis of secondary amines.

Conclusion and Recommendations

This comparative guide demonstrates that while reductive amination is a highly effective and selective method for the synthesis of N-(Cyclopropylmethyl)-2-propanamine hydrochloride, the cost of the starting materials, particularly the aldehyde, is the most significant factor influencing the overall cost-effectiveness. The synthesis of N-benzyl-2-propanamine is substantially more economical due to the low cost of benzaldehyde.

For researchers and drug development professionals, this analysis underscores the importance of considering the entire synthetic route, including the accessibility and cost of starting materials, when designing a synthesis. While the unique properties of the cyclopropylmethyl group may be essential for a particular application, it is crucial to be aware of the associated synthetic costs.

Recommendations:

  • For cost-sensitive applications, exploring analogues that can be synthesized from less expensive starting materials, such as those derived from benzaldehyde, is a prudent strategy.

  • When the cyclopropylmethyl moiety is indispensable, process optimization to maximize yield and minimize reagent usage is critical to mitigate the high cost of cyclopropanecarboxaldehyde.

  • Reductive amination remains the method of choice for the selective synthesis of secondary amines, offering superior control over competing over-alkylation reactions compared to direct alkylation methods.

By carefully evaluating these factors, chemists can develop synthetic strategies that are not only chemically sound but also economically viable, a crucial consideration in the journey from laboratory discovery to commercial production.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 29, 2026, from [Link]

  • U.S. Patent No. 3,847,985. (1974).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 29, 2026, from [Link]

  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved January 29, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(Cyclopropylmethyl)-2-propanamine hydrochloride

Topic: CAS: 1135288-48-0 Executive Safety Summary Immediate Action Required: Treat N-(Cyclopropylmethyl)-2-propanamine hydrochloride not merely as a chemical irritant, but as a potentially bioactive intermediate. While t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 1135288-48-0

Executive Safety Summary

Immediate Action Required: Treat N-(Cyclopropylmethyl)-2-propanamine hydrochloride not merely as a chemical irritant, but as a potentially bioactive intermediate. While the primary GHS classification indicates Skin/Eye Irritation (Category 2) and Acute Toxicity (Category 4) , the cyclopropylamine structural motif is pharmacologically significant (often associated with Monoamine Oxidase Inhibition - MAOI).

Core Safety Philosophy: Do not rely solely on reactive safety (cleaning spills). Adopt a preventative barrier strategy that assumes the compound is both hygroscopic (absorbs moisture to become corrosive) and biologically active.

Mechanistic Hazard Analysis: The "Why" Behind the PPE

As a Senior Application Scientist, I prioritize understanding the mechanism of hazard to select the correct armor.

  • The Chemical Nature (Amine Hydrochloride Salt):

    • Hygroscopicity: This salt will pull moisture from the air. When it lands on sweaty skin or mucous membranes, it dissolves and dissociates. The resulting free amine creates a localized high-pH environment, leading to chemical burns or severe dermatitis.

    • Surfactant Properties: The hydrophobic cyclopropyl/isopropyl groups combined with the hydrophilic amine salt headgroup give this molecule surfactant-like properties. This increases its ability to penetrate standard glove materials faster than simple inorganic salts.

  • The Structural Risk (Cyclopropyl Moiety):

    • Cyclopropylamines are known "suicide substrates" for certain enzymes (like cytochrome P450 and MAO). While this specific intermediate's potency may be unverified, precautionary principle dictates handling it as a specific target organ toxicant until proven otherwise.

PPE Selection Matrix

Use this table to select equipment based on your specific operation.

PPE ComponentStandard Operation (Weighing/Transfer)High-Risk Operation (Synthesis/Spill Cleanup)Scientific Rationale
Hand Protection Double Nitrile (Outer: 5 mil / 0.12mm)Laminated Film (Silver Shield/Barrier) or Thick Nitrile (>8 mil)Amine salts can permeate thin latex. Nitrile offers superior chemical resistance to organic amines. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety Goggles Powder fines are mobile. Safety glasses with side shields are insufficient against airborne amine salt dust which creates caustic tears upon eye contact.
Respiratory Fume Hood (Face velocity: 100 fpm)P100 / N95 Respirator (if outside hood)Inhalation of amine dust causes respiratory tract edema. The salt form is less volatile than the free base but forms dust easily.
Body Defense Lab Coat (High-neck, cotton/poly blend)Tyvek® Coverall or ApronCotton absorbs; synthetics may melt. Tyvek provides an impenetrable barrier against dusts and splashes.

Operational Protocol: The Self-Validating Workflow

This protocol is designed as a closed-loop system . You must validate the integrity of your PPE before and during the procedure.[1]

Phase 1: Pre-Validation (The "Dry Run")
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes. A compromised glove is worse than no glove because it traps the corrosive salt against the skin (occlusion effect).

  • Hood Verification: Verify the fume hood flow monitor is reading between 80–120 fpm.

  • Solvent Check: If dissolving the salt, identify your solvent.

    • Water/Methanol: Nitrile is excellent.

    • Dichloromethane (DCM):STOP. Standard nitrile fails against DCM in <5 minutes. You must use PVA or Silver Shield gloves if DCM is the carrier solvent.

Phase 2: Active Handling (Weighing & Transfer)
  • Don PPE: Put on inner gloves (orange/white), then outer gloves (blue/black). This color contrast allows you to immediately see if the outer glove is breached.

  • Static Control: Use an anti-static gun or ionizer if weighing small amounts. Amine salts are often static-prone; "flying" powder is a major exposure risk.

  • The "Dirty Hand/Clean Hand" Rule:

    • Left Hand (Dirty): Touches only the spatula and chemical container.

    • Right Hand (Clean): Touches only the balance door and notebook.

  • Immediate Decon: If powder spills on the outer glove, do not wipe it . Strip the outer glove immediately and replace it. Wiping forces particles into the glove pores.

Phase 3: Waste & Decontamination[1]
  • Neutralization: Rinse glassware with a dilute acidic solution (e.g., 5% citric acid) to convert any residual free amine to the stable, water-soluble salt, then rinse with water.

  • Disposal:

    • Solid Waste: Label as "Hazardous Organic Solid - Amine Salt."

    • Liquid Waste: Segregate into "Basic Organic Waste" streams. Do not mix with oxidizers (e.g., nitric acid) as amines can form explosive N-nitroso compounds or generate heat.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the solvent system and physical state.

PPE_Decision_Tree Start Start: Handling N-(Cyclopropylmethyl)-2-propanamine HCl State_Check Physical State? Start->State_Check Solid_Form Solid / Powder State_Check->Solid_Form Solution_Form In Solution State_Check->Solution_Form Dust_Risk Is Dust Generation Likely? Solid_Form->Dust_Risk Solvent_Check Identify Solvent Solution_Form->Solvent_Check Standard_PPE Standard PPE: Double Nitrile + Goggles + Fume Hood Dust_Risk->Standard_PPE Low/Controlled High_PPE High Exposure PPE: N95/P100 + Tyvek Sleeves + Face Shield Dust_Risk->High_PPE High/Open Bench Polar_Solvent Methanol / Water / DMSO Solvent_Check->Polar_Solvent Halogenated DCM / Chloroform Solvent_Check->Halogenated Glove_Nitrile Glove Selection: Standard Nitrile OK Polar_Solvent->Glove_Nitrile Glove_Barrier Glove Selection: Laminated Film / PVA Required (Nitrile Permeates Instantly) Halogenated->Glove_Barrier

Caption: Decision tree for selecting glove material and respiratory protection based on physical state and carrier solvent compatibility.

References

  • Fisher Scientific. (2025).[2][3] Safety Data Sheet: trans-2-Phenylcyclopropylamine hydrochloride (Analogous Hazard Class).[2] Retrieved from

  • Cayman Chemical. (2025).[3][4] Safety Data Sheet: N-benzyl para-fluoro Cyclopropyl norfentanyl (hydrochloride).[4] Retrieved from

  • UC Berkeley EH&S. (2025). Glove Selection Guide: Chemical Resistance of Nitrile vs. Laminates. Retrieved from

  • Santa Cruz Biotechnology. (2025).[3] Product Information: N-(Cyclopropylmethyl)-2-propanamine hydrochloride.[5][6][7][8] Retrieved from

  • National Institutes of Health (NIH). (2024). Chemical Safety Guide: Handling Amine Salts. Retrieved from

Sources

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